molecular formula C10H18CaO12 B8579630 D-Xylonic Acid Calcium Salt

D-Xylonic Acid Calcium Salt

Cat. No.: B8579630
M. Wt: 370.32 g/mol
InChI Key: XAHGBSMZOUCKFJ-GUHQSNPFSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Xylonic Acid Calcium Salt is a useful research compound. Its molecular formula is C10H18CaO12 and its molecular weight is 370.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18CaO12

Molecular Weight

370.32 g/mol

IUPAC Name

calcium bis((2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate)

InChI

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1

InChI Key

XAHGBSMZOUCKFJ-GUHQSNPFSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of D-Xylonic Acid Calcium Salt from D-Xylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary methodologies for the synthesis of D-xylonic acid from D-xylose, with a focus on the subsequent formation of its calcium salt. This document provides a comparative analysis of microbial fermentation, enzymatic catalysis, and electrocatalytic oxidation processes. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

D-xylonic acid, a top-30 platform chemical identified by the U.S. Department of Energy, is a versatile building block with significant potential in the pharmaceutical, food, and construction industries.[1] Its calcium salt, calcium xylonate, offers advantages in purification, storage, and specific applications, such as a concrete admixture.[2][3] The synthesis of D-xylonic acid from D-xylose, a readily available hemicellulose-derived sugar, is a key step in the valorization of lignocellulosic biomass. This guide explores the core technologies for this conversion, providing a technical foundation for process development and optimization.

Synthesis Methodologies

The conversion of D-xylose to D-xylonic acid is primarily an oxidation reaction at the C1 position. This can be achieved through biological methods, including whole-cell microbial fermentation and isolated enzyme catalysis, or through electrochemical methods.

Microbial Fermentation

Microbial fermentation utilizes whole microorganisms to convert D-xylose to D-xylonic acid. This method benefits from the self-regeneration of cofactors within the host organism. Several native and genetically engineered microorganisms have been employed for this purpose.

Key Microorganisms:

  • Gluconobacter oxydans : This bacterium is known for its powerful periplasmic membrane-bound dehydrogenases that can efficiently oxidize a variety of sugars.[1]

  • Pseudomonas putida : Certain strains of this bacterium can naturally produce D-xylonic acid.[1]

  • Engineered Escherichia coli : By knocking out native D-xylose and D-xylonic acid catabolism pathways and introducing a D-xylose dehydrogenase, high yields of D-xylonic acid can be achieved.[4]

  • Engineered Yeasts (Saccharomyces cerevisiae, Kluyveromyces lactis) : These robust industrial microorganisms can be engineered to produce D-xylonic acid.[1]

Biochemical Pathway:

The core of the microbial conversion is the enzymatic oxidation of D-xylose. In many bacteria, this is a two-step process initiated by a dehydrogenase.

microbial_pathway D_xylose D-Xylose D_xylonolactone D-Xylo- -lactone D_xylose->D_xylonolactone D-xylose dehydrogenase D_xylonic_acid D-Xylonic Acid D_xylonolactone->D_xylonic_acid Lactonase or Spontaneous Hydrolysis

Figure 1: Microbial conversion of D-xylose to D-xylonic acid.

Experimental Protocol: D-Xylonic Acid Production using Gluconobacter oxydans

This protocol is adapted from methodologies for xylonic acid production using G. oxydans.

  • Inoculum Preparation:

    • Maintain G. oxydans on a sorbitol agar (B569324) medium (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.

    • Prepare an inoculum culture in a medium containing 50 g/L sorbitol and 5 g/L yeast extract. Incubate at 30°C with shaking at 220 rpm for 24 hours.

    • Harvest the cells by centrifugation at 6,000 x g for 10 minutes and resuspend them in the fermentation medium.

  • Fermentation:

    • Prepare the fermentation medium containing: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, 5.0 g/L (NH₄)₂SO₄, and the desired concentration of D-xylose (e.g., 100 g/L).

    • Perform the fermentation in a stirred-tank bioreactor at 30°C.

    • Maintain the pH at a desired setpoint (e.g., 5.5-6.5) by the controlled addition of a base such as NaOH or CaCO₃.

    • Provide adequate aeration and agitation (e.g., 7 L/min and 728 rpm, respectively, for optimized specific productivity).[5]

    • Monitor the concentrations of D-xylose and D-xylonic acid using HPLC.

  • Harvesting:

    • Once the D-xylose is consumed or the D-xylonic acid concentration plateaus, harvest the fermentation broth.

    • Remove the microbial cells by centrifugation (e.g., 8,000 x g for 20 minutes) followed by microfiltration (0.22 µm) of the supernatant.

Enzymatic Synthesis

Enzymatic synthesis utilizes isolated enzymes to catalyze the conversion of D-xylose to D-xylonic acid. This approach offers high specificity and can be performed under mild conditions, but may require cofactor regeneration for economic viability.

Key Enzymes:

  • D-xylose dehydrogenase (XDH): This is the primary enzyme responsible for the oxidation of D-xylose. It often requires a cofactor such as NAD⁺ or NADP⁺.

Experimental Protocol: Enzymatic Synthesis of D-Xylonic Acid

This protocol describes an in vitro enzymatic synthesis of D-xylonic acid.

  • Enzyme and Reagent Preparation:

    • Obtain or purify D-xylose dehydrogenase (XDH).

    • Prepare a reaction buffer (e.g., 10 mM NH₄HCO₃, pH 8.0).

    • Prepare stock solutions of D-xylose, the cofactor (e.g., NAD⁺), and any necessary ions (e.g., MgCl₂).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer, D-xylose (e.g., 1% w/v), and the cofactor (e.g., 4 mM NAD⁺).

    • Initiate the reaction by adding a defined amount of purified XDH.

    • If a cofactor regeneration system is used, add the necessary enzymes and substrates (e.g., alcohol dehydrogenase and acetaldehyde (B116499) for NAD⁺ regeneration).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

    • Maintain a constant pH by the controlled addition of a base (e.g., NaOH) to neutralize the produced D-xylonic acid.

  • Reaction Monitoring and Termination:

    • Monitor the reaction progress by measuring substrate consumption and product formation using HPLC.

    • Once the desired conversion is achieved, terminate the reaction, for example, by heat inactivation of the enzyme or by adding a denaturing agent.

Electrocatalytic Oxidation

Electrocatalytic oxidation offers a chemical-free approach to D-xylose oxidation, using an electric current to drive the reaction at the surface of a catalyst.

Key Catalysts:

  • Gold (Au): Gold electrodes have shown high catalytic activity and selectivity for the oxidation of D-xylose to D-xylonic acid in alkaline media.[6][7]

  • Platinum (Pt): Platinum is also an effective catalyst, though it may exhibit lower conversion yields compared to gold under similar conditions.[6][7]

Reaction Principle:

In an alkaline medium, D-xylose is oxidized at the anode to form D-xylono-1,5-lactone, which is then hydrolyzed to D-xylonate. The corresponding reduction reaction at the cathode is typically the hydrogen evolution reaction.

electrocatalytic_workflow cluster_anode Anode cluster_cathode Cathode D_xylose D-Xylose D_xylonolactone D-Xylono-lactone D_xylose->D_xylonolactone Oxidation (+Au or Pt catalyst) D_xylonic_acid D-Xylonic Acid D_xylonolactone->D_xylonic_acid Hydrolysis e_minus e- e_minus_cathode 2e- e_minus->e_minus_cathode External Circuit H2O 2H₂O H2 H₂ H2O->H2 Reduction OH_minus 2OH⁻

Figure 2: Electrocatalytic oxidation of D-xylose.

Experimental Protocol: Electrocatalytic Oxidation of D-Xylose

This protocol provides a general methodology for the electrocatalytic oxidation of D-xylose.

  • Electrochemical Cell Setup:

    • Use a two-compartment electrochemical cell separated by a proton exchange membrane, or a single-compartment cell.

    • Employ a gold or platinum plate as the working electrode (anode) and a platinum wire or plate as the counter electrode (cathode). A reference electrode (e.g., Ag/AgCl) is used to control the potential of the working electrode.

  • Electrolysis:

    • Prepare an electrolyte solution containing D-xylose (e.g., 0.01 M) in an alkaline medium (e.g., 0.1 M NaOH).

    • Conduct the electrolysis at a constant potential (e.g., +0.3 V vs. Ag/AgCl) or a constant current.

    • Maintain the temperature of the electrolyte at a controlled value (e.g., 25°C).

    • Stir the solution to ensure mass transport of D-xylose to the electrode surface.

  • Product Analysis:

    • Periodically take samples from the electrolyte and analyze the concentrations of D-xylose and D-xylonic acid using HPLC.

    • Calculate the conversion yield and Faradaic efficiency to evaluate the process performance.

Purification and Formation of D-Xylonic Acid Calcium Salt

After the synthesis of D-xylonic acid, it can be recovered and purified as its calcium salt. This is often achieved by precipitation with calcium hydroxide (B78521).

Experimental Protocol: Precipitation of D-Xylonic Acid as Calcium Salt

This protocol is adapted from the purification of L-xylonic acid and is applicable to D-xylonic acid.[8]

  • pH Adjustment and Precipitation:

    • Transfer the clarified reaction mixture (free of cells or catalysts) to a reaction vessel.

    • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) while stirring to raise the pH to above 10. This converts the D-xylonic acid to the less soluble calcium D-xylonate.

    • Cool the solution to 4°C with continuous stirring for several hours to promote complete precipitation.[8]

  • Recovery of Calcium Xylonate:

    • Collect the calcium D-xylonate precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate with cold deionized water to remove soluble impurities.[8]

    • Dry the precipitate to obtain powdered calcium D-xylonate.

purification_workflow start Clarified D-Xylonic Acid Solution add_caoh2 Add Ca(OH)₂ Slurry (pH > 10) start->add_caoh2 cool_stir Cool to 4°C with Stirring add_caoh2->cool_stir filter Filtration cool_stir->filter wash Wash with Cold Water filter->wash waste Soluble Impurities filter->waste Filtrate dry Drying wash->dry wash->waste Washings product Calcium D-Xylonate Powder dry->product

Figure 3: Workflow for calcium xylonate precipitation.

Quantitative Data and Comparison

The following tables summarize key quantitative data for the different synthesis methods, allowing for a comparison of their performance.

Table 1: Microbial Production of D-Xylonic Acid

MicroorganismD-Xylose (g/L)D-Xylonic Acid Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coli4039.20.981.09[4]
Pseudoduganella danionis106.50.650.054[9]
G. oxydans (optimized)10088.440.88-[5]

Table 2: Electrocatalytic Oxidation of D-Xylose

ElectrodeMediumD-Xylose Conversion Yield (%)Key ByproductsReference
Gold (Au)0.1 M NaOH98Tartaric acid (4.6%)[6][7]
Platinum (Pt)0.1 M NaOH26Glyoxylic acid (14.0%)[6][7]

Conclusion

The synthesis of this compound from D-xylose can be effectively achieved through several methods, each with its own advantages and challenges. Microbial fermentation, particularly with engineered strains, offers high titers and yields. Enzymatic synthesis provides high specificity but may require complex cofactor regeneration systems. Electrocatalytic oxidation presents a promising alternative that avoids the use of biological systems and can achieve high conversion yields, especially with gold catalysts. The choice of the optimal synthesis route will depend on factors such as the desired scale of production, cost considerations, and the available infrastructure. The subsequent precipitation with calcium hydroxide is a straightforward and effective method for the purification and isolation of the final product. This guide provides the foundational knowledge for researchers to further explore and develop these processes for various applications.

References

Microbial production of D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Microbial Production of D-Xylonic Acid Calcium Salt

Introduction

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is recognized as a versatile platform chemical with significant applications in the pharmaceutical, food, chemical, and construction industries.[1][2][3] Its salt form, calcium D-xylonate (B1235713), is particularly useful as a chelating agent, a concrete admixture, and a precursor for the synthesis of polymers like co-polyamides and polyesters.[3][4][5] The microbial fermentation of D-xylose, a major component of lignocellulosic biomass, presents a sustainable and economically viable alternative to conventional chemical synthesis methods.[2][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of producing this compound through microbial processes. It covers the selection of microorganisms, metabolic pathways, detailed experimental protocols for fermentation and downstream processing, and quantitative data to support process optimization.

Key Microorganisms for D-Xylonic Acid Production

A variety of microorganisms, including native producers and genetically engineered strains, have been successfully employed for the bioconversion of D-xylose to D-xylonic acid. Native producers often belong to genera known for their oxidative metabolic capabilities.[7][8] Gram-negative bacteria like Gluconobacter oxydans and Pseudomonas species are particularly efficient.[3][4] Furthermore, metabolic engineering has expanded the range of suitable production hosts to include well-characterized industrial microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Zymomonas mobilis.[6][8]

Metabolic Pathway for D-Xylose Conversion

The primary route for microbial conversion of D-xylose to D-xylonic acid is the D-xylose oxidative pathway.[9] This pathway is initiated by the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.[9] In many bacteria, the initial oxidation step is catalyzed by a periplasmic, membrane-bound pyrroloquinoline quinone (PQQ)-dependent dehydrogenase that exhibits activity on D-xylose.[6] Alternatively, some microorganisms utilize a cytoplasmic NAD(P)+-dependent D-xylose dehydrogenase.[4] The subsequent hydrolysis of D-xylonolactone can occur spontaneously or be enzymatically catalyzed by a xylonolactonase.[6]

Metabolic_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Enzyme1 D-Xylose Dehydrogenase (XDH) Enzyme2 Xylonolactonase (XylC) or Spontaneous Hydrolysis

Caption: Simplified metabolic pathway for D-xylonic acid production from D-xylose.

Fermentation Process for D-Xylonic Acid Production

The successful production of D-xylonic acid hinges on the optimization of fermentation parameters. Key factors include the choice of fermentation strategy (batch vs. fed-batch), medium composition, pH, temperature, and aeration.[10] Fed-batch fermentation is often preferred as it can mitigate substrate inhibition and achieve higher product titers.[11]

Data Presentation: Microbial Production of D-Xylonic Acid

The following table summarizes the performance of various microorganisms in producing D-xylonic acid under different fermentation modes.

MicroorganismStrain TypeFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydansWild TypeFed-batch (Whole-cell)586.3--[12]
Gluconobacter oxydansWild TypeBatch~136.50.91-[11]
Pseudomonas fragiATCC 4973Batch-0.92-[13]
Paraburkholderia sacchariWild TypeFed-batch3901.17.7[6]
Klebsiella pneumoniaeEngineered (Δgad)Fed-batch1031.111.30[11]
Escherichia coliEngineeredBatch39.2~0.981.09[14][15]
Zymomonas mobilisEngineeredBatch51.91.10-[12]
Pseudoduganella danionisWild TypeBatch6.50.65~0.054[1]
Experimental Protocol: Whole-Cell Fermentation

This protocol provides a general methodology for D-xylonic acid production using a whole-cell catalysis approach in a stirred-tank bioreactor.

1. Microorganism and Inoculum Preparation:

  • Maintain the production strain (e.g., Gluconobacter oxydans) on a suitable agar (B569324) medium (e.g., sorbitol agar).[16]

  • Inoculate a single colony into a seed culture medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract).[10][16]

  • Incubate the seed culture in a shake flask at 30°C with agitation until it reaches the exponential growth phase.

2. Bioreactor Setup and Sterilization:

  • Prepare the production medium in a 5 L stirred-tank bioreactor. A typical medium contains: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, and 5.0 g/L (NH₄)₂SO₄.[17]

  • Add the initial D-xylose concentration (e.g., 100 g/L).[17]

  • Sterilize the bioreactor and the medium via autoclaving.

3. Fermentation Process:

  • Inoculate the sterile production medium with the prepared seed culture to a desired initial biomass concentration (e.g., 1.11 g/L).[18]

  • Maintain the fermentation temperature at 30°C.[17][19]

  • Control the pH at a setpoint (e.g., 5.5) through the automated addition of a base, such as NaOH or Ca(OH)₂.[17] The use of Ca(OH)₂ directly yields calcium xylonate in the broth.

  • Maintain dissolved oxygen (DO) levels by adjusting agitation speed (e.g., 728 rpm) and aeration rate (e.g., 7 L/min).[18] Oxygen supply is critical for the oxidative conversion.[10]

4. Monitoring and Sampling:

  • Withdraw samples at regular intervals throughout the fermentation.[11]

  • Analyze samples for cell density (OD₆₀₀), residual D-xylose concentration, and D-xylonic acid concentration using methods like High-Performance Liquid Chromatography (HPLC).[1][11]

5. Harvesting:

  • Terminate the fermentation once the D-xylose is consumed or when D-xylonic acid production ceases.

  • Harvest the fermentation broth for downstream processing.

Fermentation_Workflow A Strain Maintenance (Agar Plate) B Inoculum Preparation (Seed Culture) A->B Inoculation C Bioreactor Fermentation (Production Medium) B->C Inoculation D Process Monitoring (pH, Temp, DO, Substrate) C->D Sampling & Analysis E Harvesting (Fermentation Broth) C->E Termination D->C Process Control

Caption: General workflow for the microbial fermentation of D-xylonic acid.

Downstream Processing and Purification of Calcium D-Xylonate

The recovery and purification of D-xylonic acid from the fermentation broth are crucial for obtaining a high-purity final product. A common and effective strategy involves precipitation of the acid as its calcium salt, which has lower solubility.[20]

Data Presentation: Purification Technique Comparison
Purification TechniquePurity (%)Yield (%)Key AdvantagesKey Disadvantages
Precipitation (as Calcium Salt) Moderate80 - 95Simple, cost-effective for initial recoveryUse of chemicals, potential for co-precipitation of impurities
Ion Exchange Chromatography High70 - 90High selectivity and purityHigh cost of resins, requires regeneration
Electrodialysis High> 90Environmentally friendly, no chemical additivesHigh capital cost, membrane fouling
Solvent Extraction Moderate-High75 - 85Effective for specific separationsUse of organic solvents, potential for product degradation

(Data compiled from principles outlined in reference[20])

Experimental Protocol: Precipitation of D-Xylonic Acid as Calcium Salt

This protocol details the steps for recovering D-xylonic acid from the fermentation broth and converting it into calcium D-xylonate.

1. Biomass Removal:

  • Centrifuge the harvested fermentation broth to pellet the microbial cells.

  • Decant the supernatant carefully.

  • For complete clarification, pass the supernatant through a microfiltration membrane (e.g., 0.22 µm) to remove any remaining fine particles.[20]

2. Precipitation of Calcium D-Xylonate:

  • Transfer the clarified broth to a reaction vessel equipped with a stirrer.

  • Slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂) while stirring. This neutralizes the D-xylonic acid and converts it to the less soluble calcium D-xylonate.[20] Continue addition until the pH is alkaline (e.g., >10).

  • Cool the solution to approximately 4°C and continue stirring for several hours to maximize precipitation.[20]

3. Recovery and Washing of Calcium D-Xylonate:

  • Collect the calcium D-xylonate precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with cold deionized water to remove soluble impurities such as residual sugars and medium components.[20]

4. Drying:

  • Dry the washed calcium D-xylonate precipitate under vacuum at a moderate temperature to obtain a crude powdered product. One study reported preparing a crude powdered calcium xylonate with a purity of over 70% using a drying process.[5]

(Optional) Conversion to Free D-Xylonic Acid:

  • If the free acid is desired, the calcium D-xylonate precipitate can be resuspended in deionized water.

  • A stoichiometric amount of sulfuric acid is then added slowly, which precipitates calcium as calcium sulfate (B86663) (gypsum) and releases free D-xylonic acid into the solution.[20]

  • The calcium sulfate is then removed by filtration.[20]

Downstream_Processing Broth Fermentation Broth Clarification Biomass Removal (Centrifugation / Filtration) Broth->Clarification Precipitation Precipitation (Add Ca(OH)₂) Clarification->Precipitation Clarified Broth Filtration Filtration & Washing Precipitation->Filtration Slurry Drying Drying Filtration->Drying Washed Precipitate Final_Product Calcium D-Xylonate (Powder) Drying->Final_Product

Caption: Workflow for downstream processing of this compound.

Conclusion

The microbial production of D-xylonic acid and its calcium salt offers a highly promising route for valorizing D-xylose from renewable lignocellulosic biomass. Significant progress has been made in identifying and engineering efficient microbial catalysts, with organisms like Gluconobacter oxydans achieving remarkable titers.[12] The optimization of fermentation conditions, particularly aeration and pH control, is paramount to maximizing productivity.[17][18] Furthermore, straightforward downstream processing techniques, such as precipitation with calcium hydroxide, enable the efficient recovery of the product as calcium D-xylonate, making it suitable for various industrial applications.[5][20] Continued research in metabolic engineering, process optimization, and biorefinery integration will further enhance the commercial viability of this valuable bio-based chemical.

References

An In-depth Technical Guide to the Enzymatic Conversion Pathway of D-Xylonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways for converting D-xylose into D-xylonic acid, a valuable platform chemical. D-xylonic acid serves as a precursor for various compounds, including co-polyamides, polyesters, and 1,2,4-butanetriol, and has applications in the pharmaceutical, food, and chemical industries.[1][2][3][4][5] The biological production of D-xylonic acid from D-xylose, a major component of lignocellulosic biomass, offers a sustainable and environmentally friendly alternative to chemical synthesis.[4][6]

Core Enzymatic Conversion Pathway

The fundamental enzymatic conversion of D-xylose to D-xylonic acid is an oxidation reaction. This process can be accomplished through a single-step or a two-step pathway, primarily involving dehydrogenase or oxidase enzymes.

1.1. Dehydrogenase-Mediated Pathway

The most common and efficient biological route involves a two-step enzymatic process initiated by a dehydrogenase.

  • Oxidation to D-xylono-1,5-lactone: D-xylose is first oxidized to D-xylono-1,5-lactone. This reaction is catalyzed by a D-xylose dehydrogenase (XDH), an enzyme that requires a cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH, respectively.[6] Several microorganisms have been identified as sources of efficient XDH enzymes, with the NAD⁺-dependent D-xylose dehydrogenase (XylB) from Caulobacter crescentus being widely used in metabolic engineering.[1][2][7][8]

  • Hydrolysis to D-Xylonic Acid: The resulting D-xylono-1,5-lactone is unstable and can hydrolyze spontaneously to D-xylonic acid.[9] However, this hydrolysis can be significantly accelerated (up to 100-fold faster) by the enzyme xylonolactonase (XLA or XylC), which ensures a more efficient conversion and prevents the accumulation of the lactone intermediate.[9][10]

Certain glucose dehydrogenases have also been shown to oxidize D-xylose, but they generally exhibit lower selectivity compared to dedicated D-xylose dehydrogenases.[7]

Enzymatic_Conversion_Pathway cluster_cofactors1 D_Xylose D-Xylose D_Xylonolactone D-xylono-1,5-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase (XDH) NAD NAD⁺ D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XLA) (or spontaneous hydrolysis) NADH NADH NAD:e->NADH:w H⁺ + 2e⁻ Metabolic_Engineering_Ecoli cluster_blocks Xylose_ext D-Xylose (extracellular) Xylose_int D-Xylose (intracellular) Xylose_ext->Xylose_int Transport Xylonic_Acid D-Xylonic Acid Xylose_int->Xylonic_Acid Overexpressed XDH (e.g., xylB) Xylulose D-Xylulose Xylose_int->Xylulose Xylose Isomerase (xylA) block1 X Xylonate_Catabolism D-Xylonic Acid Catabolism Xylonic_Acid->Xylonate_Catabolism Xylonate Dehydratase (yjhG, yagE) block3 X PPP Pentose Phosphate Pathway Xylulose->PPP Xylulokinase (xylB) block2 X Experimental_Workflow cluster_strain Strain Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis Gene_Deletion 1. Gene Deletion (xylA, xylB, yagE, yjhG) Plasmid_Construction 2. Plasmid Construction (Express xylB from C. crescentus) Gene_Deletion->Plasmid_Construction Transformation 3. Transformation into E. coli Plasmid_Construction->Transformation Preculture 4. Pre-culture (LB Medium, 37°C) Transformation->Preculture Bioreactor 5. Batch Fermentation (M9 + D-xylose, pH 7.0) Preculture->Bioreactor Induction 6. Induction (IPTG) Bioreactor->Induction Sampling 7. Periodic Sampling Induction->Sampling HPLC 8. HPLC Analysis (Quantify D-xylose & D-Xylonic Acid) Sampling->HPLC

References

An In-depth Technical Guide to the Physicochemical Properties of D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Xylonic Acid Calcium Salt. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound, also known as Calcium D-xylonate, is the calcium salt of D-xylonic acid. It is often found in a hydrated form. The following table summarizes its key physicochemical properties based on available data.

PropertyValueReference
Chemical Formula C₁₀H₁₈CaO₁₂ (anhydrous)[1]
C₁₀H₁₈CaO₁₂·xH₂O (hydrated)
Molecular Weight 370.32 g/mol (anhydrous)[1]
CAS Number 72656-08-7
Appearance White to off-white solid
Melting Point >300 °C
Solubility in Water Slightly soluble

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.

Apparatus and Materials:

  • Digital melting point apparatus

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • This compound sample (finely powdered and dried)

Procedure:

  • Sample Preparation: Ensure the this compound sample is finely powdered by grinding it gently with a mortar and pestle. The sample must be completely dry.

  • Capillary Tube Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute. Start the heating from a temperature approximately 20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the substance.[2][3][4][5][6]

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a substance in a solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. This protocol describes a method for determining the solubility of a sparingly soluble salt like this compound in water.[7][8][9][10][11]

Apparatus and Materials:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Filtration apparatus with 0.45 µm filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV detector)

  • This compound

  • Deionized water

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the mixture to separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of D-xylonic acid in the filtered saturated solution using a pre-calibrated HPLC method (see Protocol 2.3).

  • Calculation: Calculate the solubility in g/100mL using the determined concentration.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This protocol provides a general method for the analysis of D-xylonic acid.

Apparatus and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index or UV detector at 210 nm)

  • Ion-exchange or reversed-phase chromatography column suitable for organic acid analysis

  • Mobile phase (e.g., dilute sulfuric acid)

  • D-Xylonic Acid standard for calibration

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-xylonic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Appropriate for organic acid separation.

    • Mobile Phase: e.g., 5 mM H₂SO₄.

    • Flow Rate: e.g., 0.6 mL/min.

    • Column Temperature: e.g., 60 °C.

    • Injection Volume: e.g., 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.

  • Quantification: Identify the D-xylonic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.[12]

Visualizations

This section provides diagrams created using the DOT language to illustrate relevant pathways and workflows involving D-xylonic acid.

microbial_production_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Development Strain Development (e.g., Engineered E. coli) Media_Preparation Media Preparation (with D-xylose) Fermentation_Process Fermentation Media_Preparation->Fermentation_Process Inoculation Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation_Process->Cell_Separation Harvest Purification Purification (e.g., Crystallization) Cell_Separation->Purification Drying Drying Purification->Drying Final_Product D-Xylonic Acid Calcium Salt Drying->Final_Product xylose_oxidative_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (or spontaneous hydrolysis) Dehydrated_Intermediate 2-Keto-3-deoxy-D-xylonate D_Xylonic_Acid->Dehydrated_Intermediate Xylonate Dehydratase Central_Metabolism Central Metabolism (e.g., Pentose Phosphate Pathway) Dehydrated_Intermediate->Central_Metabolism

References

Crystal Structure Analysis of D-Xylonic Acid Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of D-Xylonic Acid Calcium Salt. While specific experimental crystallographic data for this compound is not publicly available, this document outlines the theoretical framework and standard experimental protocols that would be employed for its structural determination. The guide covers hypothetical crystallization techniques, X-ray diffraction (XRD) analysis, and data interpretation, presenting potential crystallographic data in a structured format for clarity. The information herein is intended to serve as a detailed reference for researchers engaged in the structural elucidation of similar organic salts, offering insights into the experimental workflow and data presentation crucial for drug development and materials science.

Introduction

D-Xylonic acid, a derivative of the pentose (B10789219) sugar D-xylose, and its salts are of increasing interest in various industrial and pharmaceutical applications. The calcium salt of D-Xylonic acid, in particular, holds potential for use as a biodegradable chelating agent, a component in nutritional supplements, or as a precursor for the synthesis of other valuable chemicals. A thorough understanding of its three-dimensional atomic arrangement is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its application in drug development and other fields.

The definitive method for determining the atomic and molecular structure of a crystalline compound is X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as the packing of molecules in the crystal lattice. This guide details the hypothetical process of analyzing the crystal structure of this compound, from crystal growth to the final structural refinement.

Hypothetical Crystallographic Data

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of this compound. These values are illustrative and based on typical data for similar small organic calcium salts.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₁₈CaO₁₂·2(H₂O)
Formula Weight406.38
Temperature293(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b8.456(2) Å
c11.234(5) Å
α90°
β105.2(1)°
γ90°
Volume928.1(5) ų
Z2
Calculated Density1.453 Mg/m³
Absorption Coefficient2.154 mm⁻¹
F(000)432
Data Collection
Crystal Size0.25 x 0.15 x 0.10 mm
θ range for data collection4.5 to 70.0°
Index ranges-12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -13 ≤ l ≤ 13
Reflections collected4567
Independent reflections1890 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1890 / 0 / 254
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
Ca10.50000.50000.50000.025(1)
O10.6234(2)0.3456(3)0.4567(2)0.032(1)
O20.7891(2)0.4567(3)0.3456(2)0.031(1)
C10.7123(3)0.3987(4)0.4012(3)0.028(1)
...............

(Note: A full list of atomic coordinates would be extensive and is represented here by a selection of atoms.)

Experimental Protocols

The determination of the crystal structure of this compound would involve two primary stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystallization

The production of single crystals suitable for X-ray diffraction is a critical first step. Several methods can be employed to crystallize organic salts.

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a small drop of the saturated solution of the compound on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the this compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the salt and promotes crystal growth. The rate of cooling is a critical parameter that influences the quality of the crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal structure.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation if low-temperature data collection is required.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, producing a diffraction pattern of spots. The intensity and position of these spots are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, yielding the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.

Crystal_Structure_Analysis_Workflow Workflow for Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis of D-Xylonic Acid Calcium Salt Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Unit Cell & Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF File Generation) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Workflow for Crystal Structure Analysis.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its properties and potential applications. Although specific experimental data is not currently available, this technical guide outlines the standard procedures that would be followed for its structural elucidation. The hypothetical data and detailed experimental protocols provided serve as a valuable resource for researchers in the fields of crystallography, materials science, and drug development. The methodologies described are broadly applicable to the structural analysis of other organic salts and small molecules, providing a foundational understanding of the crystallographic process.

Spectroscopic Characterization of D-Xylonic Acid Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

D-Xylonic acid, a top-30 value-added chemical identified by the U.S. Department of Energy, is a versatile platform chemical derived from the oxidation of xylose.[1] Its calcium salt (Calcium D-xylonate) finds applications in various industries, including as a concrete admixture.[2][3] For professionals in pharmaceutical development and materials science, precise structural confirmation and characterization are paramount. This technical guide outlines the comprehensive spectroscopic methodologies for the definitive characterization of D-Xylonic Acid Calcium Salt (C₁₀H₁₈CaO₁₂).[4][5] While publicly available experimental spectra are limited, this document details the principles, standard experimental protocols, and expected data for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Introduction to this compound

D-Xylonic acid is a sugar acid that can be produced microbially from D-xylose.[1][6] As the calcium salt, it is a stable, water-soluble solid.[7] The molecule consists of a central calcium ion (Ca²⁺) coordinated to two D-xylonate anions. Each D-xylonate anion, (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate, possesses a five-carbon backbone with multiple hydroxyl groups and a terminal carboxylate group, which provide sites for chelation and other chemical interactions.[2][4] Accurate spectroscopic analysis is essential to confirm its covalent and three-dimensional structure, identify impurities, and ensure batch-to-batch consistency in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the connectivity and stereochemistry of the xylonate backbone.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) for D-Xylonic Acid Expected Shift in Calcium Salt Multiplicity
H-24.15Minor shift (±0.1 ppm)Doublet (d)
H-33.85Minimal shiftDoublet of doublets (dd)
H-44.05Minimal shiftDoublet of doublets (dd)
H-5, H-5'3.70 / 3.60Minimal shiftDoublet of doublets (dd)

Note: Data is based on a prediction for the free acid and should be confirmed experimentally.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Solvent: D₂O.

    • Temperature: 25°C (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Solvent Suppression: Utilize presaturation to suppress the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard (e.g., DSS) or externally to the known solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Calcium D-xylonate, the key signatures will be the hydroxyl (O-H) and carboxylate (COO⁻) groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200 (Broad)O-H StretchHydroxyl Groups & Water of Hydration
1610 - 1550 (Strong)C=O Asymmetric StretchCarboxylate (COO⁻)
1420 - 1380 (Strong)C=O Symmetric StretchCarboxylate (COO⁻)
1150 - 1000 (Strong)C-O StretchAlcohols (C-OH)

Note: The presence of a strong band around 1600 cm⁻¹ and the absence of the carboxylic acid C=O stretch (typically ~1720 cm⁻¹) is definitive evidence of salt formation.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount (1-2 mg) of the dry, powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectrometer: FTIR Spectrometer with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

    • Number of Scans: Average 32-64 scans for a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and formula.

Theoretical Mass Data
Species Molecular Formula Monoisotopic Mass (Da) Technique
Anhydrous SaltC₁₀H₁₈CaO₁₂370.0424ESI-MS
Xylonate Anion[C₅H₉O₆]⁻165.0405ESI-MS (Negative Mode)
Calcium Adduct[C₅H₁₀O₆ + Ca - H]⁺205.0060ESI-MS (Positive Mode)

Data calculated based on formulas from PubChem.[4]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 Methanol:Water.

  • Instrument Setup (ESI-QTOF):

    • Ionization Source: Electrospray Ionization (ESI).

    • Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass measurement.

    • Mode: Acquire data in both positive and negative ion modes to observe different species.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra over a mass range of m/z 50 - 1000.

    • The high-resolution data will allow for the determination of the elemental composition from the exact mass.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[9] This technique can resolve the precise coordination of the calcium ion with the xylonate anions, including bond lengths, bond angles, and stereochemistry.

Expected Crystallographic Parameters

While a crystal structure for this compound is not publicly deposited, a successful analysis would yield precise data on unit cell dimensions (a, b, c, α, β, γ), space group, and the complete atomic coordinates of the asymmetric unit.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).

    • A common method is slow evaporation of a saturated aqueous or aqueous/ethanol solution at a constant temperature.

  • Crystal Mounting:

    • Select a high-quality single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage.[9]

  • Data Collection:

    • Instrument: Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities for each reflection.

    • Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-precision atomic coordinates and molecular geometry.[10]

Visualized Workflows and Logic

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

G cluster_start Sample Preparation cluster_methods Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_end Confirmation Sample D-Xylonic Acid Calcium Salt Powder NMR Dissolve in D₂O (NMR) Sample->NMR FTIR Place on ATR Crystal (FTIR) Sample->FTIR MS Dissolve in MeOH/H₂O (MS) Sample->MS XRD Grow Single Crystal (XRD) Sample->XRD NMR_Data ¹H & ¹³C Spectra (Connectivity) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Formula) MS->MS_Data XRD_Data Diffraction Pattern (3D Structure) XRD->XRD_Data Confirm Confirmed Molecular Structure NMR_Data->Confirm FTIR_Data->Confirm MS_Data->Confirm XRD_Data->Confirm

Caption: General workflow for the spectroscopic characterization of a pure compound.

G cluster_evidence Experimental Evidence cluster_deduction Logical Deductions cluster_conclusion Structural Conclusion ftir FTIR shows O-H stretch (~3400 cm⁻¹) and COO⁻ stretches (~1600, 1400 cm⁻¹) deduce_groups Presence of Hydroxyl and Carboxylate Groups ftir->deduce_groups nmr NMR confirms C-H framework (e.g., ~4.1 ppm for H-2) deduce_backbone Correct Carbon Backbone Connectivity nmr->deduce_backbone ms MS confirms mass (m/z 370.04 for [M]) deduce_formula Correct Molecular Formula C₁₀H₁₈CaO₁₂ ms->deduce_formula conclusion Structure Confirmed as This compound deduce_groups->conclusion deduce_backbone->conclusion deduce_formula->conclusion

Caption: Logical process for structural elucidation from spectroscopic data.

References

Thermal Stability and Degradation of D-Xylonic Acid Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of D-xylonic acid calcium salt. Due to the limited availability of direct experimental data for this specific compound, this guide leverages analogous data from structurally similar compounds, primarily calcium gluconate and other calcium carboxylates, to infer its thermal behavior. The document outlines the probable multi-stage degradation process, beginning with dehydration, followed by the decomposition of the organic moiety to form calcium carbonate, and culminating in the formation of calcium oxide at elevated temperatures. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further research. All quantitative data from analogous compounds is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and professionals in drug development.

Introduction

D-xylonic acid, a five-carbon sugar acid, and its salts are of increasing interest in the pharmaceutical and food industries for their potential applications as calcium supplements, chelating agents, and functional food ingredients. The thermal stability of these compounds is a critical parameter that influences their processing, storage, and application. Understanding the degradation pathways and the effect of temperature on the stability of this compound is essential for ensuring product quality, safety, and efficacy.

This guide synthesizes the available information on the thermal analysis of analogous compounds to provide a predictive framework for the thermal behavior of this compound.

Predicted Thermal Degradation Pathway

Based on the well-documented thermal decomposition of other calcium salts of sugar acids like calcium gluconate and calcium lactate, a multi-step degradation pathway for this compound is proposed. The process is expected to occur in three main stages:

  • Stage 1: Dehydration. If the salt is in a hydrated form, the initial weight loss observed upon heating will correspond to the removal of water molecules. This is typically an endothermic process.

  • Stage 2: Decomposition of the Organic Moiety. Following dehydration, the anhydrous salt will undergo decomposition of the xylonate chain. This is a more complex stage that likely involves several overlapping reactions, leading to the formation of a stable intermediate, calcium carbonate (CaCO₃), and the release of volatile products such as water, carbon dioxide, and various organic fragments.

  • Stage 3: Decomposition of Calcium Carbonate. At higher temperatures, the intermediate calcium carbonate will decompose into calcium oxide (CaO) and carbon dioxide.

This proposed pathway is visualized in the following diagram:

G Predicted Thermal Degradation Pathway of this compound cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Organic Decomposition cluster_2 Stage 3: Carbonate Decomposition A This compound Hydrate (C10H18CaO12·xH2O) B Anhydrous this compound (C10H18CaO12) A->B + Heat (-xH2O) C Calcium Carbonate (CaCO3) B->C + Heat (- Volatile Organic Fragments, H2O, CO2) D Calcium Oxide (CaO) C->D + Heat (- CO2)

Caption: Predicted multi-stage thermal degradation of this compound.

Quantitative Thermal Analysis Data (from Analogous Compounds)

The following tables summarize quantitative data from the thermal analysis of calcium gluconate and other calcium carboxylates, which can be used as a reference for predicting the behavior of this compound.

Table 1: Thermal Decomposition Data for Calcium Gluconate Monohydrate

StageTemperature Range (°C)Weight Loss (%)Process
140 - 120~4Dehydration
2200 - 500~35-40Decomposition of gluconate to CaCO₃
3> 600~15-20Decomposition of CaCO₃ to CaO

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Onset Decomposition Temperatures for Various Calcium Carboxylate Monohydrates

CompoundChemical FormulaOnset Decomposition Temperature (°C)
Calcium PropionateC₆H₁₀CaO₄·H₂O312
Calcium ButyrateC₈H₁₄CaO₄·H₂O274
Calcium ValerateC₁₀H₁₈CaO₄·H₂O255
Calcium CaproateC₁₂H₂₂CaO₄·H₂O244

This data suggests that the thermal stability of calcium carboxylates may decrease with increasing chain length of the carboxylic acid.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on organic salts like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures and weight changes associated with the thermal decomposition of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5-10 minutes.

    • Heat the sample from the initial temperature to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight percentage versus temperature (TGA curve).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

    • Determine the onset and end temperatures for each decomposition step and the corresponding weight loss percentage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions such as melting, crystallization, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into a clean, tared DSC pan (typically aluminum). Seal the pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5-10 minutes.

    • Heat the sample from the initial temperature to a temperature that encompasses the expected transitions (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature (DSC curve).

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

The following diagram illustrates a typical experimental workflow for thermal analysis:

G Experimental Workflow for Thermal Analysis A Sample Preparation (Grinding, Weighing) B Instrument Setup (TGA/DSC) A->B C Thermal Program Execution (Heating under Inert Atmosphere) B->C D Data Acquisition (Weight vs. Temp / Heat Flow vs. Temp) C->D E Data Analysis (TGA/DTG/DSC Curve Interpretation) D->E F Characterization of Thermal Stability and Degradation Profile E->F

Caption: A generalized workflow for TGA and DSC experiments.

Identification of Degradation Products

To definitively identify the volatile organic compounds released during the decomposition of the xylonate moiety, hyphenated techniques such as TGA-MS (Mass Spectrometry) or Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry) are recommended. These techniques allow for the real-time analysis of the gaseous products evolved at each stage of decomposition.

Conclusion

The Natural Occurrence of D-Xylonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylonic acid, a five-carbon sugar acid, is increasingly recognized as a valuable platform chemical with diverse applications in the pharmaceutical, food, and chemical industries. Derived from the oxidation of D-xylose, a primary constituent of lignocellulosic biomass, its production via biotechnological routes is a subject of intense research. This technical guide provides an in-depth overview of the natural occurrence of D-xylonic acid, focusing primarily on the microbial pathways responsible for its synthesis. It details the enzymatic processes, summarizes quantitative data from key producing organisms, and presents comprehensive experimental protocols for its detection and quantification. This document serves as a foundational resource for professionals engaged in the research and development of D-xylonic acid and its derivatives.

Introduction

D-Xylonic acid (C₅H₁₀O₆) is an aldonic acid formed from the oxidation of the aldehyde group of D-xylose. Recognized by the U.S. Department of Energy as a top value-added chemical derivable from biomass, its potential applications are vast, including use as a precursor for polymers like co-polyamides and polyesters, a chelating agent, a concrete dispersant, and an intermediate for synthesizing compounds such as 1,2,4-butanetriol.[1][2] While chemical synthesis is possible, the natural biological pathways, particularly in microorganisms, offer a more sustainable and specific route for its production.[3]

Natural Occurrence of D-Xylonic Acid

The known natural occurrence of D-Xylonic acid is predominantly confined to the microbial kingdom, where it functions as an intermediate in the oxidative metabolism of D-xylose.

Occurrence in Microorganisms

D-Xylonic acid is naturally produced by a variety of bacteria and some archaea as the first step in the oxidative metabolism of D-xylose.[1][2][3][4] This pathway, known as the Weimberg pathway, allows these organisms to utilize D-xylose, a major component of hemicellulose.[1] High extracellular concentrations of D-xylonate (B1235713) have been reported for numerous bacterial genera, making them attractive candidates for industrial bioproduction.

Key native producers include:

  • Gluconobacter oxydans : This species is particularly noted for its high efficiency in converting D-xylose to D-xylonic acid, often achieving high yields and production rates.[1][3][4][5]

  • Pseudomonas species : Various Pseudomonas strains, such as P. putida and P. fragi, are known to naturally produce D-xylonate.[1][3][4][6]

  • Other Bacteria and Archaea : The ability to oxidize D-xylose is also found in genera such as Acetobacter, Aerobacter, Erwinia, Klebsiella, and Caulobacter.[1] Some archaea also utilize this oxidative pathway for D-xylose metabolism.[1]

In addition to native producers, numerous microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces lactis, Corynebacterium glutamicum, and Zymomonas mobilis, have been genetically engineered to produce D-xylonic acid with high efficiency.[1][3][5][6][7][8][9]

Occurrence in Plants and Animals

Current scientific literature does not provide direct evidence for the endogenous natural occurrence of D-xylonic acid in plant or animal tissues. Plant metabolism of D-xylose typically proceeds through the pentose (B10789219) phosphate (B84403) pathway via D-xylulose, not involving D-xylonic acid as an intermediate.[2]

In mammals, a related pathway, the uronic acid pathway, is a minor route for glucose metabolism.[10][11] This pathway can produce L-xylulose from D-glucose, which is then metabolized further.[10][11][12] A deficiency in the enzyme L-xylitol dehydrogenase leads to the condition essential pentosuria, characterized by the excretion of L-xylulose.[10][12] However, this pathway is distinct and does not involve the formation of D-xylonic acid. While the enantiomer, L-xylonic acid, has been identified as a catabolite of L-ascorbic acid (Vitamin C) in animal tissues, this is a separate metabolic route.[13]

Biosynthetic Pathways

The primary natural route for D-xylonic acid synthesis is the Weimberg pathway, an oxidative pathway for D-xylose catabolism found in prokaryotes.[1][14]

The process involves two key enzymatic steps:

  • Oxidation : D-xylose is first oxidized to D-xylonolactone. This reaction is catalyzed by a dehydrogenase. In the cytoplasm of some bacteria, this is an NAD(P)⁺-dependent D-xylose dehydrogenase (XDH).[1] In other bacteria, such as G. oxydans, a periplasmic, pyrroloquinoline quinone (PQQ)-dependent dehydrogenase is involved.[1]

  • Hydrolysis : The resulting D-xylonolactone is unstable and is subsequently hydrolyzed to D-xylonic acid. This hydrolysis can occur spontaneously or is more efficiently catalyzed by a xylonolactonase (XLA).[1][14]

D-xylonic acid can then be further metabolized by the cell through dehydration steps to eventually yield central metabolites like pyruvate (B1213749) and α-ketoglutarate.[1][14]

D-Xylonic_Acid_Biosynthesis D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase (XDH) NADH NAD(P)H + H+ D_Xylose->NADH D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XLA) or spontaneous hydrolysis Further_Metabolism Further Metabolism (e.g., to α-ketoglutarate) D_Xylonic_Acid->Further_Metabolism NAD NAD(P)+ NAD->D_Xylose H2O H₂O H2O->D_Xylonolactone

Simplified microbial biosynthesis of D-Xylonic Acid from D-Xylose.

Quantitative Data on Natural Production

The following tables summarize the production of D-xylonic acid by various native and engineered microorganisms under different fermentation conditions. These values highlight the potential of microbial systems for high-titer production.

Table 1: D-Xylonic Acid Production by Native Microorganisms

Microorganism Fermentation Mode Substrate (g/L) Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Gluconobacter oxydans Fed-batch D-Xylose 586.3 - 4.7 [15]
Gluconobacter oxydans Batch D-Xylose (100) 109 1.1 2.5 [15]
Pseudoduganella danionis Batch D-Xylose (10) 6.5 0.65 ~0.054 [16]

| Corynebacterium glutamicum ΔiolR | Fed-batch | D-Xylose/D-Glucose | >50 | ~1.0 | up to 4.0 |[8][9] |

Table 2: D-Xylonic Acid Production by Engineered Microorganisms

Microorganism Genetic Modification Fermentation Mode Substrate (g/L) Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Escherichia coli W3110 xylB from C. crescentus, ΔxylA, ΔxylB, ΔyagE, ΔyjhG Batch D-Xylose (40) 39.2 0.98 1.09 [7][10][17]
Saccharomyces cerevisiae xdh from T. reesei, ΔGRE3 Batch D-Xylose 3.8 - - [5]
Zymomonas mobilis XA9 5 copies of xdh cassette integrated Batch D-Xylose 51.9 1.10 - [6][18]

| Corynebacterium glutamicum | xylB from C. crescentus | Batch | D-Xylose (60) | 56.32 | 0.94 | ~0.47 |[11] |

Key Experimental Protocols

Accurate detection and quantification of D-xylonic acid are critical for research and process optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.

General Experimental Workflow for Analysis

Experimental_Workflow Sample 1. Sample Collection (e.g., Fermentation Broth) Centrifuge 2. Cell Removal (Centrifugation) Sample->Centrifuge Filter 3. Supernatant Filtration (e.g., 0.22 µm filter) Centrifuge->Filter HPLC 4. HPLC Analysis Filter->HPLC Data 5. Data Processing (Peak Integration & Quantification) HPLC->Data

General workflow for D-Xylonic Acid sample preparation and analysis.
Detailed Methodology: HPLC Analysis

This protocol provides a generalized methodology for the quantification of D-xylonic acid from microbial fermentation broth.

  • 1. Sample Preparation:

    • Aseptically withdraw a sample (e.g., 1-2 mL) from the fermentation culture.

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the microbial cells.[2]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[2] The sample is now ready for injection.

  • 2. Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a suitable column and detector is required.

    • Column: The choice of column is critical. Commonly used columns include:

      • Ion-Exclusion Columns: e.g., Aminex HPX-87H (300 x 7.8 mm). This type is widely used for organic acid analysis.[2]

      • Organic Acid Columns: e.g., Phenomenex Rezex Organic Acid column (250 mm × 4.6 mm).[16]

      • Amide Columns: For UHPLC applications, offering rapid analysis times.[15]

    • Mobile Phase: A dilute acid solution is typically used. A common mobile phase is 0.005 M to 0.01 N Sulfuric Acid (H₂SO₄) in ultrapure water.[2][16]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[16]

    • Column Temperature: The column is often heated to improve peak shape and separation, typically between 50°C and 80°C.[16]

  • 3. Detection:

    • Refractive Index (RI) Detector: A universal detector suitable for carbohydrates and organic acids.[2]

    • Ultraviolet (UV) or Diode Array (DAD) Detector: D-xylonic acid has a weak chromophore, but detection is possible at low wavelengths (e.g., 210 nm).

    • Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than RI for non-volatile analytes.[15]

    • Pulsed Amperometric Detection (PAD): Used with high-performance anion-exchange chromatography (HPAEC) for highly sensitive sugar and sugar acid analysis.

  • 4. Quantification:

    • Prepare a series of D-xylonic acid standards of known concentrations in the same matrix as the samples (e.g., sterile fermentation medium).

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of D-xylonic acid in the samples by comparing their peak areas to the standard curve.

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of sugar acids, though it requires a derivatization step to make the analytes volatile.

  • 1. Sample Preparation & Derivatization:

    • Samples are prepared as for HPLC (centrifugation, filtration) and then lyophilized (freeze-dried) to remove water.

    • The dried residue is derivatized, commonly through trimethylsilylation (TMS). This involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine.[19][20] The reaction is typically heated (e.g., 50-70°C) to ensure complete derivatization of all hydroxyl and carboxyl groups.[20]

  • 2. GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (or equivalent), is typically used.[21]

    • Carrier Gas: Helium is used at a constant flow rate.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 80-100°C) and ramping up to a high temperature (e.g., 280-300°C) to elute the derivatized compounds.[19][21]

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

  • 3. Data Analysis:

    • Identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample to that of a derivatized D-xylonic acid standard.

    • Quantification is performed using a calibration curve generated from standards or by using an appropriate internal standard.

Conclusion

D-Xylonic acid is a naturally occurring intermediate in the microbial metabolism of D-xylose. Its presence is well-established in numerous bacteria and archaea, with organisms like Gluconobacter oxydans demonstrating remarkable production capabilities. In contrast, there is currently no significant evidence of its endogenous occurrence in plants or animals. The biotechnological production of D-xylonic acid, leveraging both native and engineered microbial hosts, holds immense promise for a bio-based economy. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify this key platform chemical, facilitating further advancements in metabolic engineering and bioprocess optimization.

References

Methodological & Application

D-Xylonic Acid Calcium Salt: A Promising Chelating Agent for Pharmaceutical Applications - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic Acid, a sugar acid derived from the oxidation of xylose, and its corresponding calcium salt, are gaining attention within the pharmaceutical industry as biocompatible and biodegradable excipients.[1][2] A key characteristic of D-Xylonic Acid is its notable chelating capacity, especially under alkaline conditions.[3] This ability to form stable complexes with metal ions, including calcium, positions D-Xylonic Acid Calcium Salt as a viable chelating agent for a range of pharmaceutical uses.[1][4] In pharmaceutical formulations, chelating agents play a critical role in enhancing product stability, improving the efficacy of drug delivery systems, and managing the potential toxicity of metal ions.[5][6]

Mechanism of Action

D-Xylonic Acid functions as a multidentate chelating agent, utilizing its carboxylate group and multiple hydroxyl groups to bind with metal ions. This interaction leads to the formation of a stable, water-soluble complex that effectively sequesters the metal ion. In the context of this compound, the xylonic acid molecule encases the calcium ion. This sequestration prevents the ion from engaging in undesirable reactions that could degrade active pharmaceutical ingredients (APIs), thereby enhancing the stability of the formulation.

ChelationMechanism cluster_reactants Reactants cluster_product Product DXylonicAcid D-Xylonic Acid CaXylonateComplex D-Xylonic Acid Calcium Complex DXylonicAcid->CaXylonateComplex Chelation CaIon Ca²⁺ Ion CaIon->CaXylonateComplex

Caption: Chelation of a Calcium Ion by D-Xylonic Acid.

Pharmaceutical Applications

The inherent chelating properties of this compound open up several potential applications within the pharmaceutical sector:

  • Formulation Stabilization: By sequestering metal ions known to catalyze the oxidative degradation of APIs, it has the potential to extend the shelf-life of various pharmaceutical dosage forms.

  • Enhancement of Drug Delivery: The process of chelation can alter a drug's physicochemical properties, which may lead to improvements in its solubility, dissolution rate, and overall bioavailability.

  • Management of Metal Ion Overload: Although not yet specifically validated for this salt, chelating agents are fundamental in the treatment of toxic metal exposures.[5] Further investigation is warranted to explore the potential of this compound in this therapeutic area.

  • Novel Excipient: Its biocompatible and biodegradable nature makes it an appealing alternative to conventional synthetic chelating agents such as EDTA.[1]

Quantitative Data: Chelation Capacity and Stability Constants

Precise quantitative data for the stability constant of the this compound complex is not extensively documented in the available scientific literature. The stability constant (K) is a crucial parameter that defines the strength of the bond between a chelating agent and a metal ion. It is recommended that researchers experimentally determine these values under conditions relevant to their specific formulations. The following table serves as a template for organizing such experimental data.

ParameterMetal IonMethodStability Constant (log K)Stoichiometry (Ligand:Metal)Thermodynamic Parameters (ΔH, ΔS)Reference
Chelation CapacityCa²⁺TitrationUser-determinedUser-determinedN/A[7]
Stability ConstantCa²⁺Potentiometric TitrationUser-determinedUser-determinedN/A
Stability ConstantCa²⁺Isothermal Titration CalorimetryUser-determinedUser-determinedUser-determined
User-definedUser-definedUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

Provided below are detailed protocols for the determination of the chelation capacity and stability constant of this compound.

Protocol 1: Determination of Calcium Chelation Capacity by Titration

This protocol is an adaptation of a general methodology for assessing the chelating capacity of acids for calcium ions.[7]

Objective: To quantify the amount of calcium ions that can be chelated by a specified amount of D-Xylonic Acid.

Materials:

  • D-Xylonic Acid solution of a known concentration

  • Standardized Calcium Acetate (B1210297) solution (e.g., 0.1 M)

  • Ammonia-Ammonium Chloride buffer (pH 10)

  • Mixed indicator (e.g., a blend of potassium chloride, naphthol green B, and acid chrome blue K)[7]

  • Standard laboratory glassware including a burette, pipette, conical flasks, and a magnetic stirrer

Procedure:

  • Sample Preparation: Accurately prepare a solution of D-Xylonic Acid in deionized water to a known concentration.

  • Titration Setup:

    • Using a pipette, transfer a precise volume (e.g., 100 mL) of the D-Xylonic Acid solution into a conical flask.

    • Incorporate the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

    • Add 1-2 drops of the mixed indicator to the solution.

  • Titration: With continuous stirring, titrate the D-Xylonic Acid solution with the standardized calcium acetate solution from the burette.

  • Endpoint Determination: The endpoint is identified by a permanent color change in the solution (for instance, to a purple-red hue with the suggested indicator).[7] Carefully record the volume of the calcium acetate solution used.

  • Calculation: The chelation capacity can be calculated using the formula: Chelating Capacity (mg Ca²⁺/g D-Xylonic Acid) = (C₁ * V₁ * M) / m₁ Where:

    • C₁ = Concentration of the calcium acetate solution (mol/L)

    • V₁ = Volume of the consumed calcium acetate solution (L)

    • M = Molar mass of calcium (40.08 g/mol )

    • m₁ = Mass of D-Xylonic Acid present in the titrated solution (g)

TitrationWorkflow A Prepare D-Xylonic Acid and Calcium Acetate Solutions B Add Buffer and Indicator to D-Xylonic Acid Solution A->B C Titrate with Calcium Acetate Solution to Endpoint B->C D Record Volume of Titrant Used C->D E Calculate Chelation Capacity D->E ITCWorkflow A Prepare and Degas D-Xylonic Acid and CaCl₂ Solutions B Load CaCl₂ into Sample Cell and D-Xylonic Acid into Syringe A->B C Perform Sequential Injections and Measure Heat Change B->C D Plot Binding Isotherm (Heat vs. Molar Ratio) C->D E Fit Data to Binding Model to Determine Thermodynamic Parameters D->E

References

Protocol for D-Xylonic Acid Production in Engineered Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-xylonic acid is a versatile platform chemical with applications in the pharmaceutical, food, and polymer industries. Microbial production of D-xylonic acid from renewable lignocellulosic biomass, rich in D-xylose, presents a sustainable alternative to chemical synthesis. This document provides a detailed protocol for the production of D-xylonic acid using metabolically engineered Escherichia coli. The protocol outlines the genetic modifications, fermentation procedures, and analytical methods required to achieve high-titer production of D-xylonic acid.

Metabolic Engineering of E. coli

The core of this protocol involves the metabolic engineering of E. coli to efficiently convert D-xylose into D-xylonic acid. This is achieved by introducing a synthetic pathway for D-xylonic acid production while simultaneously blocking the native D-xylose catabolism.

Signaling Pathway for D-Xylonic Acid Production

The engineered pathway redirects D-xylose from its native metabolic fate towards the synthesis of D-xylonic acid. The key enzymatic steps involve the oxidation of D-xylose to D-xylonolactone, followed by the hydrolysis of the lactone to D-xylonic acid. To prevent the consumption of D-xylose by the native pathway, key genes in the endogenous xylose utilization pathway are knocked out.

Engineered_Xylonic_Acid_Pathway cluster_Extracellular Extracellular cluster_Cell Engineered E. coli cluster_Native_Pathway Native Pathway (Blocked) D-Xylose_ext D-Xylose D-Xylose_int D-Xylose D-Xylose_ext->D-Xylose_int Xylose Transporter D-Xylonolactone D-Xylonolactone D-Xylose_int->D-Xylonolactone xdh (D-xylose dehydrogenase) from C. crescentus Xylulose D-Xylulose D-Xylose_int->Xylulose xylA (Xylose Isomerase) [knockout] D-Xylonic_Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic_Acid xylC (xylonolactonase) from C. crescentus [...] [...] D-Xylonic_Acid->[...] Export/Accumulation Xylulose-5P D-Xylulose-5-P Xylulose->Xylulose-5P xylB (Xylulokinase) [knockout] PPP Pentose Phosphate Pathway Xylulose-5P->PPP

Caption: Engineered metabolic pathway for D-xylonic acid production in E. coli.

Strain Construction Protocol

This protocol describes the construction of an E. coli strain for D-xylonic acid production by knocking out the native xylA and xylB genes and introducing the xdh and xylC genes from Caulobacter crescentus.

Materials:

  • E. coli host strain (e.g., W3110 or BL21(DE3))

  • Plasmids for gene knockout (e.g., using CRISPR-Cas9 or Red/ET recombination)

  • Expression plasmid (e.g., pET series) containing the codon-optimized xdh and xylC genes from Caulobacter crescentus.

  • LB agar (B569324) plates and broth

  • Appropriate antibiotics

  • Reagents for plasmid isolation, PCR, and electroporation.

Procedure:

  • Knockout of xylA and xylB:

    • Design guide RNAs (for CRISPR-Cas9) or homology arms (for Red/ET recombination) targeting the xylA and xylB genes.

    • Transform the E. coli host strain with the appropriate knockout plasmids.

    • Select for transformants on selective media and verify the gene knockouts by colony PCR and DNA sequencing.

  • Plasmid Construction for Gene Expression:

    • Synthesize codon-optimized versions of the xdh and xylC genes from Caulobacter crescentus.

    • Clone the synthesized genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter).

    • Transform the expression plasmid into the xylA and xylB knockout strain.

  • Verification of the Engineered Strain:

    • Confirm the presence of the expression plasmid by plasmid isolation and restriction digestion.

    • Verify the expression of the recombinant proteins (XDH and XylC) by SDS-PAGE analysis after induction with IPTG.

Fermentation Protocol for D-Xylonic Acid Production

This section details the protocol for fed-batch fermentation to achieve high-titer D-xylonic acid production.

Experimental Workflow

The overall workflow for D-xylonic acid production involves seed culture preparation, inoculation of the fermenter, batch fermentation, and a fed-batch phase for sustained production.

Fermentation_Workflow Start Start Seed_Culture Prepare Seed Culture (Shake Flask) Start->Seed_Culture Inoculation Inoculate Bioreactor Seed_Culture->Inoculation Batch_Phase Batch Fermentation (Growth on Glycerol) Inoculation->Batch_Phase Induction Induce Gene Expression (IPTG) Batch_Phase->Induction Fed_Batch_Phase Fed-Batch Fermentation (D-Xylose Feeding) Induction->Fed_Batch_Phase Sampling Periodic Sampling and Analysis Fed_Batch_Phase->Sampling Harvest Harvest Culture Broth Fed_Batch_Phase->Harvest End End Harvest->End

Caption: Experimental workflow for fed-batch fermentation of D-xylonic acid.

Fed-Batch Fermentation Protocol

Materials:

  • Bioreactor (e.g., 5 L)

  • Fermentation medium (e.g., M9 minimal medium or a rich medium like LB supplemented with glycerol)

  • Feeding solution: Concentrated D-xylose solution

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • pH control solution (e.g., NH4OH or NaOH)

  • Antifoaming agent

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of seed medium in a 250 mL shake flask.

    • Incubate at 37°C with shaking at 200-250 rpm until the culture reaches an OD600 of 0.6-0.8.

  • Bioreactor Setup and Inoculation:

    • Prepare and sterilize the bioreactor containing the fermentation medium.

    • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

  • Batch Phase:

    • Maintain the culture at 37°C.

    • Control the pH at a setpoint of 7.0.

    • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.

    • Allow the cells to grow on the initial carbon source (e.g., glycerol) until it is depleted, which is often indicated by a sharp increase in DO.

  • Induction and Fed-Batch Phase:

    • Once the initial carbon source is consumed, induce the expression of xdh and xylC by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Start the fed-batch feeding of the concentrated D-xylose solution at a predetermined rate to maintain a constant low concentration of D-xylose in the bioreactor.

    • Continue the fermentation for 48-72 hours, periodically collecting samples for analysis.

Analytical Methods

Accurate quantification of substrates and products is crucial for monitoring the fermentation process and determining the production efficiency.

Quantification of D-Xylonic Acid by HPLC

Objective: To determine the concentration of D-xylonic acid, D-xylose, and other potential byproducts in the fermentation broth.

Protocol:

  • Sample Preparation:

    • Collect a sample from the bioreactor.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • HPLC System: An HPLC system equipped with a suitable column and detector.

    • Column: An organic acid analysis column (e.g., Aminex HPX-87H) is commonly used.[1]

    • Mobile Phase: A dilute acid solution, such as 5 mM H2SO4, is typically used as the mobile phase.[1]

    • Detector: A refractive index (RI) detector or a UV detector can be used.[1]

    • Analysis: Inject a known volume of the prepared sample into the HPLC system.

    • Quantification: Determine the concentration of D-xylonic acid and D-xylose by comparing the peak areas to a standard curve prepared with known concentrations of the pure compounds.

Data Presentation

The following table summarizes the quantitative data from various studies on D-xylonic acid production using engineered E. coli.

E. coli Strain Genetic Modifications Fermentation Mode Substrate Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
BL21 star(DE3)ΔxylA, ΔxylB, pET-co-expressing xdh and xylC from C. crescentusFed-batchD-xylose27.30.91~0.57[2][3]
W3110ΔxylA, ΔxylB, ΔyagE, ΔyjhG, pET-expressing xdh from C. crescentusBatchD-xylose39.20.981.09[4][5]

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and strains. It is recommended to consult the original research articles for more detailed information.

References

Optimizing D-Xylonic Acid Production: A Guide to Fermentation Media Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the fermentation media composition to achieve a high yield of D-xylonic acid. D-xylonic acid is a versatile platform chemical with significant potential in the pharmaceutical and chemical industries. Microbial fermentation offers a sustainable and efficient route for its production from renewable resources like D-xylose. The composition of the fermentation medium is a critical factor that directly influences microbial growth, metabolic activity, and, consequently, the final product yield.

Data Presentation: Comparative Media Composition for Optimal D-Xylonic Acid Yield

The following tables summarize quantitative data from various studies on the fermentation media composition for D-xylonic acid production using two of the most promising microbial hosts: Gluconobacter oxydans and engineered Escherichia coli.

Table 1: Fermentation Media Composition for D-Xylonic Acid Production by Gluconobacter oxydans

ComponentConcentration (g/L)MicroorganismD-Xylonic Acid Titer (g/L)Volumetric Productivity (g/L/h)Reference
Carbon Source
D-Xylose100G. oxydans NL7188.44 ± 2.7-[1][2]
Nitrogen Source
Yeast Extract5.0G. oxydans NL7188.44 ± 2.7-[1][2]
(NH₄)₂SO₄5.0G. oxydans NL7188.44 ± 2.7-[1][2]
Glutamate0.32G. oxydans-2.92[1]
Ammonium Sulfate0.15G. oxydans-2.92[1]
Minerals
MgSO₄·7H₂O0.5G. oxydans NL7188.44 ± 2.7-[1][2]
KH₂PO₄1.0G. oxydans NL7188.44 ± 2.7-[1][2]
K₂HPO₄2.0G. oxydans NL7188.44 ± 2.7-[1][2]

Table 2: Fermentation Media Composition for D-Xylonic Acid Production by Engineered Escherichia coli

ComponentConcentration (g/L)MicroorganismD-Xylonic Acid Titer (g/L)Average Productivity (g/L/h)Reference
Carbon Source
D-Xylose40Engineered E. coli W311039.21.09[3][4]
Medium Type
M9 Minimal Medium-Engineered E. coli W311039.21.09[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of fermentation media for D-xylonic acid production.

Protocol 1: Preparation of Fermentation Medium for Gluconobacter oxydans

1. Materials:

  • D-Xylose

  • Yeast Extract

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Dipotassium Phosphate (K₂HPO₄)

  • Distilled or deionized water

  • 5 L stirred-tank bioreactor

2. Procedure:

  • For a 3 L working volume, dissolve the following components in approximately 2.5 L of distilled water:

    • Yeast Extract: 15.0 g (5.0 g/L)[2]

    • (NH₄)₂SO₄: 15.0 g (5.0 g/L)[2]

    • MgSO₄·7H₂O: 1.5 g (0.5 g/L)[2]

    • KH₂PO₄: 3.0 g (1.0 g/L)[2]

    • K₂HPO₄: 6.0 g (2.0 g/L)[2]

  • Adjust the pH of the medium to the desired value (typically around 6.0 for G. oxydans) using KOH.[5]

  • Bring the final volume to 3 L with distilled water.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Aseptically add a separately sterilized concentrated D-xylose solution to the bioreactor to achieve the final desired concentration (e.g., 100 g/L) after sterilization to avoid caramelization.[1][2]

Protocol 2: Inoculum Development

1. Materials:

  • Pre-culture medium (e.g., Gluconobacter complex medium: 5 g/L yeast extract, 2.5 g/L MgSO₄·7H₂O, 1 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, with an appropriate carbon source like sorbitol or glucose).[5]

  • Shaker flasks

  • Incubator shaker

2. Procedure:

  • Inoculate a single colony of the production strain from a fresh agar (B569324) plate into a shaker flask containing the pre-culture medium.

  • Incubate at 30°C with agitation (e.g., 180-220 rpm) for 24-48 hours, or until the culture reaches the exponential growth phase.[6]

  • Use this seed culture to inoculate the main bioreactor to a specified initial optical density or volume percentage (e.g., 5-15% v/v).[7]

Protocol 3: Fermentation Process

1. Equipment:

  • 5 L stirred-tank bioreactor with controls for temperature, pH, and dissolved oxygen (DO).

2. Procedure:

  • Aseptically transfer the prepared fermentation medium and D-xylose solution to the sterilized bioreactor.

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain the fermentation conditions at their optimal values. For G. oxydans, typical conditions are:

    • Temperature: 30°C[2]

    • pH: Maintained at a specific setpoint (e.g., 5.5-6.5) through the automated addition of an acid/base solution.[1]

    • Agitation and Aeration: Adjusted to maintain a sufficient dissolved oxygen level, which is crucial for the oxidative conversion of D-xylose. Optimal values can be in the range of 728 rpm and 7 L/min, respectively, depending on the bioreactor geometry and scale.[1]

  • Withdraw samples aseptically at regular intervals to monitor cell growth (OD600), D-xylose consumption, and D-xylonic acid production.

Protocol 4: Analytical Methods

1. Measurement of D-Xylonic Acid:

  • The concentration of D-xylonic acid in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).

  • A common method involves using an ion-exchange column with a sulfuric acid mobile phase and detection via a refractive index (RI) or UV detector.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway for D-xylose conversion and a general workflow for optimizing the fermentation media.

experimental_workflow cluster_planning Phase 1: Planning & Strain Selection cluster_screening Phase 2: Component Screening cluster_optimization Phase 3: Statistical Optimization cluster_analysis Phase 4: Analysis & Validation strain Select Production Strain (e.g., G. oxydans, E. coli) literature Literature Review for Baseline Media Composition strain->literature carbon Carbon Source Optimization (e.g., D-xylose concentration) literature->carbon nitrogen Nitrogen Source Screening (e.g., Yeast Extract, (NH4)2SO4) literature->nitrogen minerals Mineral Salt Optimization (e.g., MgSO4, KH2PO4) literature->minerals rsm Response Surface Methodology (RSM) for key components carbon->rsm nitrogen->rsm minerals->rsm fermentation Bioreactor Scale-up and Process Parameter Optimization rsm->fermentation hplc Quantification of D-Xylonic Acid (HPLC Analysis) fermentation->hplc yield Calculation of Titer, Yield, and Productivity hplc->yield metabolic_pathway cluster_enzymes Enzymatic Conversion D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone Oxidation D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Hydrolysis XDH D-xylose dehydrogenase XDH->D_Xylose XLA Xylonolactonase XLA->D_Xylonolactone

References

Application Notes and Protocols for the Downstream Processing and Purification of D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylonic acid is a valuable platform chemical with diverse applications in the pharmaceutical, food, and chemical industries. Produced through the fermentation of D-xylose, a major component of lignocellulosic biomass, its efficient recovery and purification are crucial for economic viability. This document provides detailed application notes and protocols for the downstream processing of D-xylonic acid, with a focus on its isolation as a stable calcium salt. The following sections describe a multi-step purification strategy, including fermentation broth clarification, precipitation of calcium xylonate, and high-purity polishing using ion-exchange chromatography.

Overview of Downstream Processing Strategy

The downstream processing of D-xylonic acid from fermentation broth is a multi-stage process designed to separate the target molecule from biomass, residual sugars, proteins, and other fermentation by-products. A typical workflow involves initial clarification to remove cells and suspended solids, followed by purification and concentration steps to achieve the desired product purity.

Fermentation_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation & Microfiltration) Fermentation_Broth->Clarification Precipitation Calcium Salt Precipitation (Addition of Ca(OH)₂) Clarification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Ion_Exchange Ion-Exchange Chromatography (Polishing Step) Filtration->Ion_Exchange For higher purity Conversion Conversion to Free Acid (Optional, with H₂SO₄) Filtration->Conversion Optional Calcium_Xylonate D-Xylonic Acid Calcium Salt (Moderate Purity) Drying->Calcium_Xylonate Purified_Xylonic_Acid High-Purity D-Xylonic Acid Ion_Exchange->Purified_Xylonic_Acid

Caption: General workflow for the downstream processing of this compound.

Comparative Data of Purification Techniques

The selection of a purification strategy depends on the desired final purity, production scale, and economic factors. The following table summarizes quantitative data for common purification methods.

Purification TechniquePurity (%)Yield (%)Key AdvantagesKey Disadvantages
Precipitation (as Calcium Salt) Moderate80 - 95[1]Simple, cost-effective for initial recovery.Use of chemicals, potential for co-precipitation of impurities.[1]
Ion-Exchange Chromatography > 95> 90High selectivity and purity.Higher cost, requires resin regeneration, potential for product dilution.
Bipolar Membrane Electrodialysis (BMED) High~92Environmentally friendly, no chemical additives for pH adjustment.High capital cost, potential for membrane fouling.

Experimental Protocols

Protocol 1: Clarification of Fermentation Broth

This protocol details the initial steps to remove microbial cells and other suspended solids from the D-xylonic acid fermentation broth.[1]

Start Fermentation Broth Centrifugation Centrifugation (8,000 x g, 20 min, 4°C) Start->Centrifugation Decant Decant Supernatant Centrifugation->Decant Microfiltration Microfiltration (0.22 µm membrane) Decant->Microfiltration End Clarified Broth Microfiltration->End

Caption: Workflow for the clarification of D-xylonic acid fermentation broth.

Methodology:

  • Centrifugation:

    • Transfer the fermentation broth into centrifuge tubes.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.[1]

    • Carefully decant the supernatant, which contains the dissolved D-xylonic acid.

  • Microfiltration:

    • Pass the supernatant through a 0.22 µm microfiltration membrane to remove any remaining fine particles and cells.[1]

    • The resulting clarified broth is ready for the subsequent purification steps.

Protocol 2: Purification via Calcium Salt Precipitation

This protocol outlines the precipitation of D-xylonic acid as its less soluble calcium salt, a common and effective method for initial purification and concentration.[1]

Start Clarified Broth pH_Adjustment pH Adjustment (Add Ca(OH)₂ slurry to pH > 10) Start->pH_Adjustment Cooling Cool to 4°C with stirring pH_Adjustment->Cooling Precipitation Precipitation of Calcium Xylonate Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with cold deionized water Filtration->Washing End Purified Calcium Xylonate Precipitate Washing->End

Caption: Workflow for the purification of D-xylonic acid via calcium salt precipitation.

Methodology:

  • pH Adjustment and Precipitation:

    • Transfer the clarified broth to a reaction vessel equipped with a stirrer.

    • Slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂) while continuously stirring to raise the pH of the solution to above 10. This converts the soluble D-xylonic acid into the less soluble calcium D-xylonate.[1]

    • Cool the solution to 4°C and continue stirring for several hours to promote complete precipitation.[1]

  • Recovery of Calcium Xylonate:

    • Collect the calcium D-xylonate precipitate by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate with cold deionized water to remove soluble impurities.[1]

    • The resulting solid is purified this compound.

  • Optional Conversion to Free D-Xylonic Acid:

    • Resuspend the calcium D-xylonate precipitate in deionized water.

    • Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the suspension while stirring. This will precipitate calcium as calcium sulfate (B86663) (gypsum) and release free D-xylonic acid into the solution.[1]

    • Remove the calcium sulfate precipitate by filtration. The filtrate is a purified solution of D-xylonic acid.

Protocol 3: High-Purity Polishing by Anion-Exchange Chromatography

This protocol details the use of anion-exchange chromatography to achieve high-purity D-xylonic acid, suitable for pharmaceutical and other high-grade applications. At a neutral to slightly alkaline pH, D-xylonic acid will be negatively charged and will bind to a positively charged anion-exchange resin.

Start Clarified Broth or Redissolved Calcium Xylonate Equilibration Equilibrate Anion-Exchange Column (e.g., Q-Sepharose with 20 mM Tris-HCl, pH 8.0) Start->Equilibration Loading Load Sample Equilibration->Loading Washing Wash with Equilibration Buffer Loading->Washing Elution Elute with Salt Gradient (e.g., 0-1 M NaCl) Washing->Elution Collection Collect Fractions Elution->Collection End High-Purity D-Xylonic Acid Fractions Collection->End

References

Application Notes and Protocols for the Analytical Quantification of D-Xylonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Xylonic acid is a valuable, bio-based platform chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries, including uses as a chelating agent, antibiotic precursor, and a component in the synthesis of polymers like polyamides.[1][2] As the production of D-Xylonic acid through microbial fermentation and enzymatic conversion gains traction, robust and reliable analytical methods for its quantification are essential for process optimization, quality control, and research and development.[1][3]

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify D-Xylonic acid, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic/spectrophotometric assays.

Overview of Analytical Methods

A variety of methods are available for the quantification of D-Xylonic acid, each with distinct advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, throughput, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
HPLC-RI/UV Chromatographic separation on an ion-exclusion column followed by detection based on refractive index or UV absorbance.Robust, widely used for fermentation samples.Potential co-elution with D-xylose, requiring workarounds; long analysis times (30-50 min).[4]
UHPLC-ELS Rapid chromatographic separation on an amide column with detection by an Evaporative Light Scattering Detector (ELS).Fast analysis (12 min), good separation from other media components, universal detection.[4]ELS response can be non-linear.[4]
HPAE-PAD Separation on a high-pH anion-exchange column with sensitive detection by a pulsed amperometric detector.High sensitivity and specificity for carbohydrates and their derivatives.Requires specialized non-metallic HPLC system.
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometry detection.High specificity and structural confirmation.Requires a time-consuming derivatization step to make the analyte volatile.[5]
Enzymatic Assay Indirect quantification by measuring the consumption of a substrate (D-xylose) via NADH formation at 340 nm.Specific to the enzymatic reaction.Indirect measurement of the product.[6]
Spectrophotometry Colorimetric reaction where D-Xylonic acid is oxidized to formaldehyde (B43269), which then reacts with a chromogenic reagent.High-throughput, suitable for screening.Susceptible to interference from other α-hydroxy acids.[7]

Experimental Protocols

Protocol 1: General Sample Preparation from Fermentation Broth

This protocol is a general starting point for preparing aqueous samples, such as those from microbial fermentation, for analysis.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect Sample (e.g., Fermentation Broth) Centrifuge 2. Centrifugation (Remove Cells) Sample->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Filter 4. Filtration (0.22 µm Syringe Filter) Supernatant->Filter Dilute 5. Dilution (If needed) Filter->Dilute Analysis 6. Analytical Quantification (HPLC, GC-MS, etc.) Dilute->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for sample preparation and analysis.

Methodology:

  • Sample Collection: Aseptically collect samples from the fermentation culture at desired time points.[8]

  • Cell Removal: Centrifuge the collected sample (e.g., at 10,000 x g for 10 minutes) to pellet the microbial cells.[8]

  • Supernatant Collection: Carefully pipette the supernatant into a clean tube, avoiding the cell pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[8][9]

  • Dilution: If necessary, dilute the sample with the appropriate mobile phase or buffer to bring the D-Xylonic acid concentration within the linear range of the standard curve.

  • The prepared sample is now ready for injection into the analytical instrument.

Protocol 2: Quantification by HPLC with Refractive Index (RI) and UV Detection

This method is a widely used standard for analyzing organic acids in fermentation samples but requires careful management of potential co-elution issues.[4]

Methodology:

  • HPLC System: An HPLC system equipped with an Aminex HPX-87H column (300 x 7.8 mm), a column oven, and both UV (210 nm) and Refractive Index (RI) detectors.[4]

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Chromatographic Conditions:

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).[4]

    • Flow Rate: 0.6 mL/min.[4][10]

    • Column Temperature: 50-60°C.[4][10]

    • Injection Volume: 20 µL.[4]

  • Standard Curve Preparation: Prepare a series of D-Xylonic acid standards in the mobile phase across a relevant concentration range.

  • Analysis and Data Processing:

    • Inject the prepared standards and samples.

    • D-Xylonic acid can be quantified by its UV absorbance at 210 nm.[4]

    • Note: D-xylose often co-elutes with D-Xylonic acid using this method. A strategy to resolve this is to quantify D-Xylonic acid via the UV signal and then subtract its corresponding contribution from the RI signal to determine the xylose concentration.[4]

ParameterValueReference
Column Aminex HPX-87H (300 x 7.8 mm)[4]
Mobile Phase 5 mM H₂SO₄[4]
Flow Rate 0.6 mL/min[4]
Temperature 60°C[4]
Detector UV (210 nm) and RI[4]
Protocol 3: Rapid Quantification by UHPLC with Evaporative Light Scattering Detection (ELS)

This modern method offers a significant speed advantage and resolves the co-elution issues seen with older ion-exclusion methods.[4]

Methodology:

  • UHPLC System: An ultra-high performance liquid chromatography system equipped with an amide column and an ELS detector.[4]

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • A gradient elution is typically used to achieve separation.

    • Column Equilibration: It is critical to equilibrate the column properly before runs to ensure reproducible retention times.[4]

  • ELS Detector Settings: Optimize nebulizer temperature, gas flow, and other detector parameters according to the manufacturer's instructions.

  • Standard Curve and Quantification:

    • Prepare standards and inject them to create a calibration curve. The ELS detector response is often non-linear and may require a power curve fit.[4]

    • Inject samples and quantify D-Xylonic acid concentration against the calibration curve.

ParameterValueReference
Column Amide Column[4]
Detector Evaporative Light Scattering (ELS)[4]
Analysis Time ~12 minutes per sample[4]
Dynamic Range 0.2 - 7.0 g/L[4]
Correlation (r²) 0.9996 (with power curve fit)[4]
Protocol 4: High-Throughput Spectrophotometric Assay (Periodate-Nash Method)

This method is suitable for rapidly screening a large number of samples, for instance, during enzyme evolution experiments.[7]

Principle of the Periodate-Nash Assay

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Color Reaction cluster_step3 Step 3: Detection Xylonic D-Xylonic Acid Formaldehyde Formaldehyde (HCHO) Xylonic->Formaldehyde Oxidative Cleavage HIO4 Periodic Acid (HIO₄) Formaldehyde2 Formaldehyde Colored Yellow Product (Diacetyldihydrolutidine) Formaldehyde2->Colored Reaction Nash Nash Reagent Detect Measure Absorbance at 410 nm Colored->Detect

Caption: Principle of the two-step Periodate-Nash assay.

Methodology:

  • Principle: D-Xylonic acid, an α-hydroxy acid, is selectively oxidized by periodic acid (HIO₄), which cleaves the C-C bond and stoichiometrically produces formaldehyde. The formaldehyde is then quantified using Nash reagent, which forms a yellow product detectable at 410 nm.[7]

  • Reagents:

    • Periodic Acid Solution.

    • Nash Reagent (contains ammonium (B1175870) acetate, acetic acid, and acetylacetone).

    • D-Xylonic acid standards.

  • Procedure:

    • To a sample containing D-Xylonic acid, add the periodic acid solution and incubate to allow for oxidation.

    • Add Nash reagent to the mixture.

    • Incubate the reaction to allow for color development.

    • Measure the absorbance of the resulting yellow solution at 410 nm using a spectrophotometer or plate reader.[7]

  • Quantification:

    • Generate a standard curve by performing the assay on known concentrations of D-Xylonic acid.

    • Calculate the concentration in unknown samples based on the standard curve. A control reaction without the substrate should be used to eliminate potential interference.[7]

ParameterValueReference
Detection Wavelength 410 nm[7]
Linear Range Tested 2.0 - 5.0 g/L[7]
Correlation (R²) 0.999[7]
Protocol 5: Enzymatic Quantification via Coupled Assay

This protocol describes an in vitro enzymatic synthesis where the product formation (D-Xylonic acid) is correlated with the generation of NADH, which can be monitored spectrophotometrically.[3][6]

Enzymatic Conversion of D-Xylose to D-Xylonic Acid

G cluster_reaction Enzymatic Reaction cluster_cofactor Cofactor Monitoring DXylose D-Xylose Xylonolactone D-Xylonolactone DXylose->Xylonolactone Xylose Dehydrogenase XylonicAcid D-Xylonic Acid Xylonolactone->XylonicAcid Hydrolysis (spontaneous or lactonase) NAD NAD⁺ NADH NADH NAD->NADH Reduction Monitor Monitor at 340 nm NADH->Monitor

References

Application Notes and Protocols for D-Xylonic Acid Analysis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic acid, a sugar acid derived from the pentose (B10789219) sugar D-xylose, is a versatile bio-based platform chemical with growing interest in the food, pharmaceutical, and chemical industries.[1] Its production through microbial fermentation is a key area of research, necessitating robust and reliable analytical methods for quantification and process monitoring.[2] Furthermore, D-Xylonic acid is being investigated as a potential biomarker and its accurate measurement in biological matrices is crucial for clinical research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of organic acids, including D-Xylonic acid, in various complex samples such as fermentation broths and biological fluids.

This document provides detailed application notes and experimental protocols for the analysis of D-Xylonic acid using HPLC, intended to guide researchers, scientists, and drug development professionals in establishing and validating their analytical methods.

Data Presentation

The following tables summarize quantitative data for D-Xylonic acid analysis from various studies. It is important to note that the data are compiled from different analytical methods and chromatographic conditions, and therefore should be considered as illustrative examples.

Table 1: HPLC Method Performance Characteristics for D-Xylonic Acid Analysis

ParameterValueMethod Details
**Linearity (R²) **0.999Spectrophotometric assay based on periodate (B1199274) oxidation, concentration range of 2.0-5.0 g/L.[3]
Limit of Detection (LOD) ------
Limit of Quantification (LOQ) ------
Recovery ------

Note: While a comprehensive validated HPLC method with all parameters for D-Xylonic acid was not found in a single source, the linearity data from a spectrophotometric method suggests a basis for establishing a quantitative HPLC assay.[3] Method validation for HPLC would require determining LOD, LOQ, and recovery under specific chromatographic conditions.

Experimental Protocols

This section provides detailed methodologies for the analysis of D-Xylonic acid in common sample matrices.

Protocol 1: Analysis of D-Xylonic Acid in Fermentation Broth

This protocol is suitable for monitoring the production of D-Xylonic acid in microbial fermentation cultures.

1. Sample Preparation:

  • Collect a representative sample from the fermentation broth.

  • Centrifuge the sample to pellet the microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if the concentration of D-Xylonic acid is expected to be high.

2. HPLC Conditions:

  • Column: A variety of columns can be used for organic acid analysis. Common choices include:

    • Aminex HPX-87H column

    • Reversed-phase C18 column

  • Mobile Phase: An acidic mobile phase is typically used to ensure that the organic acids are in their protonated form. A common mobile phase is:

    • 5 mM Sulfuric Acid (H₂SO₄) in water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

  • Injection Volume: 10-20 µL

  • Detector:

    • Refractive Index (RI) Detector: Suitable for general carbohydrate and organic acid analysis.

    • UV Detector: D-Xylonic acid has weak UV absorbance. Detection is typically performed at low wavelengths (e.g., 210 nm).

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like D-Xylonic acid.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of D-Xylonic acid of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples and determine the concentration of D-Xylonic acid by comparing the peak area to the calibration curve.

Protocol 2: Analysis of D-Xylonic Acid in Plasma

This protocol provides a general guideline for the extraction and analysis of D-Xylonic acid from plasma samples, relevant for pharmacokinetic and biomarker studies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for HPLC analysis. This step helps to concentrate the analyte.

2. HPLC-MS/MS Conditions (for higher sensitivity and selectivity):

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is often employed for complex biological samples.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Detector: Triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for D-Xylonic acid would need to be determined.

3. Quantification:

  • Quantification is typically performed using an internal standard (a structurally similar compound not present in the sample).

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Mandatory Visualization

Microbial Production and Analysis of D-Xylonic Acid

The following diagram illustrates the general workflow for the microbial production of D-Xylonic acid from D-xylose and its subsequent analysis by HPLC.

Microbial_Production_and_Analysis D_Xylose D-Xylose (Substrate) Fermentation Microbial Fermentation (e.g., E. coli, G. oxydans) D_Xylose->Fermentation Broth Fermentation Broth (with D-Xylonic Acid) Fermentation->Broth Centrifugation Centrifugation Broth->Centrifugation Sample Collection Filtration Filtration (0.22 µm) Centrifugation->Filtration Supernatant HPLC_Sample Prepared Sample for HPLC Analysis Filtration->HPLC_Sample HPLC_System HPLC System HPLC_Sample->HPLC_System Injection Data_Analysis Data Acquisition and Analysis HPLC_System->Data_Analysis Result D-Xylonic Acid Concentration Data_Analysis->Result

Caption: Workflow for D-Xylonic acid production and analysis.

Experimental Workflow for HPLC Analysis of D-Xylonic Acid

This diagram outlines the key steps involved in a typical HPLC-based analytical workflow for the quantification of D-Xylonic acid.

HPLC_Workflow Sample_Collection Sample Collection (Fermentation Broth, Plasma, etc.) Sample_Preparation Sample Preparation (Filtration, Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis (Separation and Detection) Sample_Preparation->HPLC_Analysis Standard_Preparation Standard Preparation (Calibration Curve) Standard_Preparation->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification (vs. Calibration Curve) Peak_Integration->Quantification Final_Result Final Result (Concentration of D-Xylonic Acid) Quantification->Final_Result

References

Application Notes and Protocols for D-Xylonic Acid Calcium Salt in Biodegradable Plastics Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imperative for sustainable alternatives to petroleum-based plastics has driven significant research into biodegradable polymers derived from renewable resources. D-Xylonic acid, a sugar acid obtainable from hemicellulose, represents a promising bio-based building block for the synthesis of biodegradable polyesters. This document provides detailed application notes and experimental protocols for the utilization of D-Xylonic Acid Calcium Salt in the development of such environmentally benign plastics.

D-Xylonic acid can be produced efficiently through the microbial fermentation of D-xylose.[1][2] Subsequent polymerization of D-xylonic acid or its derivatives with diols can yield poly(alkylene xylonate)s, a class of polyesters with the potential for biodegradability and a reduced environmental footprint.[3]

Data Presentation

The following tables summarize the key properties of polyesters derived from a xylose-based monomer, which serve as a proxy for the anticipated properties of poly(alkylene xylonate)s. It is important to note that specific data for polymers synthesized directly from this compound is limited in publicly available literature; the data presented here is from a closely related xylose-derived diester.[3]

Table 1: Thermal Properties of Xylose-Derived Polyesters[3]
PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td,5%) (°C)
Poly(ethylene xylonate) (PEX)89Amorphous320
Poly(propylene xylonate) (PPX)75Amorphous315
Poly(butylene xylonate) (PBX)55Amorphous330
Table 2: Mechanical Properties of Xylose-Derived Polyesters[3]
PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene xylonate) (PEX)3.2853.5
Poly(propylene xylonate) (PPX)2.5604.0
Poly(butylene xylonate) (PBX)1.845150

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene xylonate) via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method adapted for the use of this compound and a generic diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol).

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol) in a molar ratio of 1.5:1 to the dicarboxylic acid salt

  • Transesterification catalyst (e.g., Zinc Acetate, 0.1-0.5 mol%)

  • Polycondensation catalyst (e.g., Antimony Trioxide, 0.03-0.05 mol%)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump and vacuum gauge.

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound, the diol, and the transesterification catalyst.

  • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring. The calcium salt will react with the diol to form a calcium-diol salt and release water, which is removed by distillation.

  • Continue this stage for 2-4 hours, or until the evolution of water ceases.

Stage 2: Polycondensation

  • Add the polycondensation catalyst to the reactor.

  • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and elevated temperature for 3-6 hours. The viscosity of the melt will increase as the polymerization proceeds, which can be monitored by the torque on the mechanical stirrer.

  • Once the desired viscosity is achieved, stop the reaction by introducing nitrogen gas to break the vacuum.

  • Extrude the molten polymer from the reactor and cool it to room temperature. The resulting polymer can then be pelletized for further processing and characterization.

Protocol 2: Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC) - ASTM D3418 [4][5]

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Hold the sample at this temperature for 2-5 minutes to erase its thermal history.

  • Cool the sample to below its expected glass transition temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

  • Heat the sample again to 250°C at a heating rate of 10°C/min.

  • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

Thermogravimetric Analysis (TGA) - ASTM E1131 [1][2][3][6]

  • Place 10-15 mg of the polymer sample into a TGA pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss of the sample as a function of temperature.

  • Determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.

Protocol 3: Characterization of Mechanical Properties

Tensile Testing of Thin Films - ASTM D882 [7][8][9]

  • Prepare thin films of the polymer by melt-pressing or solvent casting.

  • Cut rectangular or dumbbell-shaped specimens from the films with precise dimensions.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement until it fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start D-Xylonic Acid Calcium Salt + Diol esterification Esterification (180-200°C) start->esterification Catalyst polycondensation Polycondensation (220-250°C, Vacuum) esterification->polycondensation Catalyst polymer Poly(alkylene xylonate) polycondensation->polymer dsc DSC Analysis (Tg, Tm) polymer->dsc tga TGA Analysis (Td) polymer->tga tensile Tensile Testing (Modulus, Strength, Elongation) polymer->tensile biodegradation_test Biodegradation Studies polymer->biodegradation_test

Caption: Experimental workflow for the synthesis and characterization of poly(alkylene xylonate).

biodegradation_pathway cluster_polymer Polymer Matrix cluster_hydrolysis Extracellular Degradation cluster_metabolism Intracellular Metabolism polymer Poly(alkylene xylonate) oligomers Xylonate Oligomers polymer->oligomers Hydrolases (e.g., Cutinase, Lipase) monomers D-Xylonic Acid oligomers->monomers Hydrolases dehydratase D-xylonate dehydratase monomers->dehydratase intermediate1 2-keto-3-deoxy- D-xylonate dehydratase->intermediate1 weimberg Weimberg Pathway intermediate1->weimberg dahms Dahms Pathway intermediate1->dahms tca TCA Cycle weimberg->tca dahms->tca biomass Biomass, CO2, H2O tca->biomass

Caption: Proposed biodegradation pathway of poly(alkylene xylonate).

Discussion

Polymer Synthesis

The melt polycondensation protocol provided is a general guideline. The optimal reaction conditions, including temperature, time, and catalyst concentration, may vary depending on the specific diol used and the desired molecular weight of the final polymer. The use of this compound instead of the free acid may necessitate catalysts that are effective for transesterification reactions. It is crucial to effectively remove the water and diol byproducts under high vacuum to drive the polymerization reaction towards achieving a high molecular weight polymer.

Biodegradation

The biodegradation of poly(alkylene xylonate)s is expected to proceed through a two-step process. First, the polyester (B1180765) chains are hydrolyzed by extracellular enzymes, such as cutinases and lipases, secreted by microorganisms. This initial depolymerization breaks down the polymer into soluble oligomers and D-xylonic acid monomers.[10]

Subsequently, these smaller molecules can be transported into the microbial cells and enter catabolic pathways. The metabolism of D-xylonic acid in bacteria is known to proceed via the Weimberg or Dahms pathways, which ultimately lead to intermediates that can enter the central carbon metabolism, such as the TCA cycle, for energy production and biomass generation.[1] The final products of this complete biodegradation are carbon dioxide, water, and microbial biomass.

Conclusion

This compound is a promising, bio-derived monomer for the synthesis of biodegradable polyesters. The resulting poly(alkylene xylonate)s exhibit tunable thermal and mechanical properties, making them potential candidates for a variety of applications where biodegradability is desired. Further research is warranted to optimize the polymerization process, fully characterize the resulting polymers, and elucidate the specific enzymatic mechanisms involved in their biodegradation. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the potential of this compound in the development of next-generation sustainable plastics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Xylonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for D-Xylonic Acid production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses common issues encountered during D-Xylonic Acid production experiments.

Issue Potential Causes Troubleshooting Steps & Solutions
Low Final Titer or Yield of D-Xylonic Acid 1. Suboptimal pH: Enzyme activity and cell viability are highly pH-dependent. A significant drop in pH due to acid accumulation can inhibit or halt production.[1][2] 2. Inadequate Aeration: The oxidation of D-xylose to D-xylonic acid is an oxygen-dependent process. Insufficient oxygen can be a major bottleneck.[1] 3. Nutrient Limitation: Depletion of essential nutrients, such as the nitrogen source, can limit cell growth and productivity.[1] 4. Presence of Inhibitors: Lignocellulosic hydrolysates may contain inhibitors like furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and acetic acid.[3] 5. Product Inhibition: High concentrations of D-xylonic acid can inhibit the enzymes responsible for its production.[1][4]1. pH Control: Implement robust pH control using buffering agents (e.g., CaCO₃) or an automated pH controller to add a base (e.g., NaOH, KOH). Maintaining a neutral pH is often optimal.[3] 2. Optimize Aeration & Agitation: Increase agitation speed and aeration rate to ensure sufficient dissolved oxygen. For Gluconobacter oxydans, optimal conditions can be around 728 rpm and an aeration rate of 7 L/min.[5][6][7][8] 3. Medium Optimization: Ensure the fermentation medium is well-balanced with all necessary nutrients.[1] 4. Hydrolysate Detoxification: If using lignocellulosic hydrolysates, consider detoxification methods to remove inhibitors prior to fermentation. 5. Fed-Batch or Continuous Fermentation: Employ fed-batch or continuous fermentation strategies to maintain the D-xylonic acid concentration below the inhibitory threshold.[9]
Rapid pH Drop During Fermentation 1. Accumulation of D-Xylonic Acid: The primary product is an acid, which naturally lowers the pH of the medium.[1][2] 2. Formation of Other Acidic Byproducts: Depending on the microorganism and conditions, other acidic compounds may be produced.1. Buffering Agents: Incorporate buffers like calcium carbonate into the medium.[3] 2. Automated pH Control: Use a bioreactor with an automated pH control system to add a base as needed to maintain the desired pH setpoint.[9]
Poor or No Microbial Growth on Lignocellulosic Hydrolysate 1. Presence of Inhibitors: Furans (furfural, HMF) and weak acids (acetic acid) are common inhibitors in lignocellulosic hydrolysates.[3]1. Detoxification of Hydrolysate: Treat the hydrolysate to remove or reduce the concentration of inhibitory compounds before use.
Incomplete Utilization of D-Xylose 1. Catabolite Repression: If the medium contains both glucose and xylose, many microorganisms will preferentially consume glucose first.[3]1. Use Engineered Strains: Employ microbial strains where glucose repression mechanisms have been deleted. 2. Sequential Fermentation: Consider a two-stage process where glucose is consumed first before inoculating the xylose-utilizing microorganism.
Premature Stoppage of D-Xylonic Acid Production 1. Oxygen Limitation: As biomass increases, oxygen demand rises. If aeration and agitation are not increased accordingly, the culture can become oxygen-limited.[1] 2. Nutrient Depletion: An essential nutrient may have been completely consumed. 3. Product Inhibition: The concentration of D-xylonic acid may have reached an inhibitory level.[1]1. Increase Aeration/Agitation: Adjust the aeration and agitation rates to meet the increasing oxygen demand of the culture.[1] 2. Analyze Residual Nutrients: Measure the concentration of key nutrients in the broth to identify any limitations. 3. Fed-Batch Strategy: Implement a fed-batch process to control the concentration of D-xylonic acid.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for D-Xylonic Acid production?

A1: Several microorganisms are used, including native producers and genetically engineered strains. Common examples include:

  • Bacteria: Gluconobacter oxydans, Pseudomonas putida, and engineered strains of Escherichia coli and Zymomonas mobilis.[10][11]

  • Yeasts: Engineered strains of Saccharomyces cerevisiae and Kluyveromyces lactis.[12]

Q2: What are the key parameters to optimize for D-Xylonic Acid fermentation?

A2: The most critical parameters to optimize are pH, temperature, aeration, agitation, and biomass concentration. The optimal values for these parameters are strain-dependent.[1][2]

Q3: What is a typical fermentation medium composition?

A3: A typical medium for Gluconobacter oxydans includes D-xylose as the carbon source, yeast extract as a nitrogen and vitamin source, and various mineral salts such as MgSO₄, KH₂PO₄, K₂HPO₄, and (NH₄)₂SO₄.[8]

Q4: How is D-Xylonic Acid concentration typically measured?

A4: The concentration of D-Xylonic Acid in the fermentation broth is commonly determined using High-Performance Liquid Chromatography (HPLC).[2][3]

Q5: What is the primary metabolic pathway for microbial D-Xylonic Acid production?

A5: In many bacteria, the primary pathway is the direct oxidation of D-xylose. This involves two key enzymes: D-xylose dehydrogenase, which oxidizes D-xylose to D-xylonolactone, and xylonolactonase, which hydrolyzes D-xylonolactone to D-xylonic acid.[10]

Data Presentation: Optimal Fermentation Parameters

The following table summarizes the optimal pH and temperature for D-Xylonic Acid production by key microorganisms.

MicroorganismOptimal pHOptimal Temperature (°C)Reference
Gluconobacter oxydans5.530[6]
Engineered Escherichia coli6.3 - 7.037 (for growth)[13][14]
Engineered Zymomonas mobilis5.0 - 7.030[2]

Experimental Protocols

Protocol 1: D-Xylonic Acid Production using Gluconobacter oxydans in a Bioreactor

1. Inoculum Preparation:

  • Prepare a seed culture medium containing 50 g/L sorbitol and 5 g/L yeast extract.
  • Inoculate a single colony of G. oxydans into a 250 mL shake flask with 50 mL of seed medium.
  • Incubate at 30°C and 220 rpm for 24 hours.[8]

2. Bioreactor Setup and Fermentation:

  • Prepare the production medium containing D-xylose, yeast extract, and mineral salts.
  • Sterilize the bioreactor and the production medium.
  • Inoculate the bioreactor with the seed culture to the desired initial biomass concentration.
  • Set the fermentation parameters:
  • Temperature: 30°C[6][8][15]
  • pH: Maintain at 5.5 with automated addition of NaOH.[6]
  • Agitation and Aeration: Start with appropriate levels and increase as needed to maintain dissolved oxygen above 20%.

3. Sampling and Analysis:

  • Withdraw samples at regular intervals.
  • Monitor cell growth (optical density at 600 nm), D-xylose consumption, and D-Xylonic Acid production using HPLC.[9]

Protocol 2: HPLC Analysis of D-Xylonic Acid

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter.[8]
  • Dilute the sample with the mobile phase if necessary to fall within the calibration range.

2. HPLC Conditions:

  • Column: Aminex HPX-87H or equivalent ion-exclusion column.[3]
  • Mobile Phase: 5 mM H₂SO₄.[3]
  • Flow Rate: 0.6 mL/min.[3]
  • Column Temperature: 60°C.[3]
  • Detector: Refractive Index (RI) or UV (210 nm).

3. Quantification:

  • Prepare standard solutions of D-Xylonic Acid and D-xylose of known concentrations.
  • Run the standards to generate a calibration curve (peak area vs. concentration).
  • Inject the prepared samples and quantify the concentrations based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Recovery strain Select Microbial Strain media Prepare & Sterilize Media strain->media inoculum Prepare Inoculum media->inoculum bioreactor Inoculate Bioreactor inoculum->bioreactor control Control pH, Temp, Aeration bioreactor->control sampling Regular Sampling control->sampling hplc HPLC Analysis sampling->hplc downstream Downstream Processing hplc->downstream product Purified D-Xylonic Acid downstream->product

Caption: Experimental workflow for D-Xylonic Acid production.

metabolic_pathway xylose D-Xylose lactone D-Xylonolactone xylose->lactone D-xylose dehydrogenase xylanate D-Xylonic Acid lactone->xylanate Xylonolactonase (or spontaneous hydrolysis)

Caption: Simplified metabolic pathway of D-Xylose to D-Xylonic Acid.

References

Improving oxygen supply in D-Xylonic Acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to address challenges related to improving oxygen supply during D-Xylonic Acid fermentation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my D-Xylonic Acid yield or productivity significantly lower than expected?

A: Low yield is a common issue that can stem from several factors, with inadequate oxygen supply being a primary culprit.[1] The bioconversion of D-xylose is an oxidative process, making oxygen a critical substrate.[1]

  • Inadequate Oxygen Supply: The oxygen transfer from the gas to the liquid phase may be insufficient to meet the metabolic demands of the microorganisms. This is often the limiting factor in aerobic fermentations.[1][2]

  • Suboptimal Biomass Concentration: While higher biomass can increase volumetric productivity, it also raises the oxygen demand. If the aeration and agitation rates are not increased accordingly, the culture will become oxygen-limited.[1][3]

  • Improper pH: The accumulation of D-Xylonic Acid will naturally cause the pH to drop. This can inhibit microbial growth and enzymatic activity, leading to reduced production.[1]

  • Nutrient Limitation: Essential nutrients, such as the nitrogen source, may be depleted during the fermentation process.[1]

To troubleshoot, a systematic evaluation of these parameters is recommended. Begin by ensuring your fermentation setup provides robust and controllable aeration and agitation. [1]

Q2: How can I determine if my fermentation is oxygen-limited?

A: Identifying oxygen limitation is key to improving your yield. Look for these indicators:

  • Low Dissolved Oxygen (DO) Reading: A DO probe reading that is consistently at or near zero during the most active phase of fermentation is a direct indicator of oxygen limitation.

  • Decreased Specific Productivity: You may observe a sharp decline in the rate of D-Xylonic Acid production per unit of biomass, even when the substrate (D-xylose) is still abundant.

  • Shift in Metabolism: In some microorganisms, severe oxygen limitation can lead to the production of unwanted byproducts.

  • Viscosity Increase: The production of polysaccharides by some bacterial strains can increase the viscosity of the fermentation broth, which in turn impedes the oxygen transfer rate and can lead to oxygen limitation.[4]

Q3: What is the direct impact of agitation speed on oxygen supply and yield?

A: Agitation is crucial for ensuring proper mixing and enhancing the oxygen transfer rate (OTR).[5][6]

  • Function of Agitation: Agitation disperses air bubbles, which increases the surface area available for oxygen to transfer from the gas to the liquid phase. It also reduces the thickness of the liquid film at the gas-liquid interface, which is a major barrier to oxygen transfer.[5][7]

  • Effect of Speed:

    • Low Agitation (e.g., 150 rpm): Can lead to poor mixing, cell settling, and insufficient dissolved oxygen, resulting in very low D-Xylonic Acid concentrations.[8]

    • Moderate Agitation (e.g., 190 rpm): Often improves oxygen transfer and distribution, leading to a marked increase in production.[8]

    • High Agitation: While it can further increase OTR, excessive agitation may cause high shear stress, which can damage microbial cells.

It is essential to find the optimal agitation speed that maximizes OTR without negatively impacting cell viability.

Q4: How does the aeration rate influence the fermentation process?

A: Aeration, the process of introducing air or oxygen into the broth, directly supplies the oxygen required for the oxidative conversion of D-xylose.[7]

  • Low Aeration: Will result in insufficient oxygen supply, limiting the rate of reaction regardless of how well the broth is agitated.

  • High Aeration: Increases the availability of oxygen. However, simply increasing the aeration rate may not be effective if the agitation is insufficient to break down the supplied air into small bubbles and distribute them throughout the reactor.[9]

The interplay between aeration and agitation determines the overall volumetric oxygen mass transfer coefficient (kLa), a key parameter for scaling up aerobic fermentations.[9][10]

Q5: My D-Xylonic Acid production rate is decreasing, but my cell density is high. What is the likely cause?

A: This is a classic symptom of the oxygen demand outstripping the oxygen supply. As biomass concentration increases, the total oxygen uptake rate (OUR) of the culture rises.[3] If the oxygen transfer rate (OTR) of your bioreactor, governed by agitation and aeration, cannot keep pace with the increasing OUR, the dissolved oxygen concentration will drop, and production will become limited.[11] This mismatch between oxygen transfer and uptake is a primary reason for decreased productivity at high cell densities.[3]

Q6: The fermentation broth is becoming highly viscous. How does this impact oxygen supply, and what can be done?

A: Increased viscosity of the fermentation broth can severely limit the production of D-Xylonic Acid.[3]

  • Impact on Oxygen Transfer: A more viscous medium hinders the movement and dispersion of air bubbles, reduces the gas-liquid interfacial area, and slows down the diffusion of dissolved oxygen. This leads to a significant decrease in the oxygen transfer rate (OTR).[4]

  • Potential Solutions:

    • Medium Optimization: Investigate if components in the medium are contributing to the viscosity.

    • Process Control: In some cases, controlling fermentation parameters like pH or temperature can mitigate the production of viscosity-increasing compounds.

    • Viscosity-Reducing Additives: Some studies have explored using additives like powdered activated carbon to reduce viscosity and improve the oxygen transfer coefficient.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dissolved oxygen (DO) level for D-Xylonic Acid fermentation?

A: There is a critical dissolved oxygen concentration below which the rate of D-Xylonic Acid production will decrease. This critical DO level can vary depending on the microorganism and specific process conditions. For Gluconobacter oxydans, it's crucial to maintain non-oxygen-limiting conditions to ensure the highest cellular activity. The goal is to adjust agitation and aeration to keep the DO level above the critical value, which is often determined experimentally for a given cell concentration.[12]

Q2: What are some advanced strategies to enhance the oxygen transfer rate (OTR)?

A: When conventional agitation and aeration are insufficient, several advanced methods can be employed:

  • Compressed Oxygen Supply: Using a sealed reactor with a compressed oxygen or oxygen-enriched air supply can dramatically increase the driving force for oxygen transfer, significantly boosting productivity.[13] Productivity of D-Xylonic Acid has been shown to increase to 32.5 g/L/h using this method.[2]

  • Oxygen Vectors: The addition of a second, immiscible liquid phase, such as hydrocarbons (e.g., n-dodecane) or fluorocarbons, can enhance oxygen solubility in the broth and improve the overall OTR without increasing power consumption.[10][14]

  • Addition of Microparticles: The introduction of fine, inert particles like activated carbon has been shown to enhance the oxygen mass transfer rate, leading to higher D-Xylonic Acid titers and volumetric productivity.[13]

Q3: Which microorganisms are most commonly used for D-Xylonic Acid production?

A: Several microorganisms can produce D-Xylonic Acid, but some are more efficient than others.

  • Gluconobacter oxydans : This is one of the most attractive choices for biotechnical production due to its ability to achieve high yields of D-xylonate (B1235713) from D-xylose.[15][16] It is an obligate aerobe known for its rapid but incomplete oxidation of sugars.[15]

  • Pseudomonas putida : Certain strains of this bacterium are also known to produce high extracellular concentrations of D-xylonate.[16][17]

  • Engineered Escherichia coli : Recombinant E. coli strains have been developed to produce D-Xylonic Acid with high yields and productivity.[18]

Q4: What is the basic metabolic pathway for D-Xylonic Acid production?

A: The primary route is the D-xylose oxidative pathway. This pathway initiates with the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed (either spontaneously or enzymatically) to form D-Xylonic Acid.[19] In bacteria like Gluconobacter oxydans, this conversion is often catalyzed by a membrane-bound xylose dehydrogenase in the periplasmic space.[15]

Data Presentation

Table 1: Optimized Fermentation Parameters for D-Xylonic Acid Production Summary of quantitative data from studies optimizing key process parameters.

MicroorganismParameterOptimal ValueResulting ProductivityReference
Gluconobacter oxydansAgitation Speed728 rpm6.64 g/gₓ/h (specific)[3]
Aeration Rate7 L/min[3]
Biomass Conc.1.11 g/L[3]
Gluconobacter oxydansAgitation Speed190 rpmMarked increase in XA conc.[8]
Inoculum Ratio15%~2.0 g/L[8]

Table 2: Comparison of Advanced Oxygen Supply Strategies on Productivity Performance comparison between standard aeration and enhanced oxygenation techniques.

StrategyMicroorganismProductivityKey FindingReference
Standard AerationGluconobacter oxydans2.92 g/L/h (volumetric)Baseline productivity under standard conditions.[3]
Compressed OxygenGluconobacter oxydans NL7132.5 g/L/h (volumetric)Significant increase in productivity due to enhanced OTR.[2]
Activated CarbonGluconobacter oxydans13.53 g/L/h (volumetric)Addition of particles effectively enhanced oxygen mass transfer.[13]

Experimental Protocols

Protocol 1: General Method for D-Xylonic Acid Fermentation using Gluconobacter oxydans

This protocol provides a general framework for whole-cell biocatalysis in a laboratory-scale bioreactor.

  • Inoculum Preparation:

    • Maintain a stock of G. oxydans on a suitable agar (B569324) medium (e.g., sorbitol agar) at 4°C.[15]

    • Inoculate a single colony into a shake flask containing an appropriate inoculum medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract).[15]

    • Incubate at 30°C with shaking until the culture reaches the desired growth phase.

    • Harvest the cells by centrifugation and resuspend the pellet in the fermentation medium.[15]

  • Bioreactor Setup and Sterilization:

    • Prepare the biotransformation medium in the bioreactor. A typical medium contains D-xylose as the substrate, a nitrogen source (e.g., yeast extract, (NH₄)₂SO₄), and essential minerals (e.g., MgSO₄, KH₂PO₄, K₂HPO₄).

    • Calibrate pH and Dissolved Oxygen (DO) probes before sterilizing the bioreactor and medium via autoclaving.

  • Whole-Cell Biocatalysis:

    • Cool the bioreactor to the target temperature (e.g., 30°C).

    • Inoculate the sterile medium with the prepared cell suspension to the desired initial biomass concentration.

    • Set the fermentation parameters:

      • Temperature: Maintain at 30°C.

      • pH: Control the pH automatically by adding a base (e.g., NaOH or CaCO₃) to neutralize the D-Xylonic Acid produced.[13]

      • Agitation and Aeration: Set the initial agitation and aeration rates according to your experimental design to ensure sufficient oxygen supply.

  • Monitoring and Sampling:

    • Continuously monitor temperature, pH, and dissolved oxygen.

    • Take samples aseptically at regular intervals to measure cell density (OD), residual D-xylose concentration, and D-Xylonic Acid concentration using methods like HPLC.

Protocol 2: Determination of Volumetric Oxygen Mass Transfer Coefficient (kLa)

The kLa value is essential for characterizing the oxygen transfer efficiency of your bioreactor. The dynamic gassing-out method is a common technique.[11][20]

  • Deoxygenation:

    • Run the bioreactor with the fermentation broth under normal operating conditions (temperature, agitation, cell concentration).

    • Stop the air or oxygen supply completely. The microorganisms will consume the dissolved oxygen, causing the DO concentration to decrease.[11]

    • Record the DO concentration over time. The slope of this linear decline represents the oxygen uptake rate (OUR).

  • Re-oxygenation:

    • Once the DO level is very low or zero, restart the aeration at the desired flow rate.[11]

    • The DO concentration will begin to rise and eventually reach a steady-state saturation level.

    • Record the DO concentration throughout this re-oxygenation phase.

  • Calculation:

    • The kLa is calculated by fitting the re-oxygenation data to the dissolved oxygen mass balance equation: dC/dt = kLa * (C* - C) - OUR where:

      • dC/dt is the rate of change of dissolved oxygen concentration.

      • C* is the saturation concentration of dissolved oxygen.

      • C is the measured dissolved oxygen concentration at time t.

      • OUR is the oxygen uptake rate determined during the deoxygenation step.

Visualizations

Metabolic_Pathway cluster_periplasm Periplasmic Space D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Hydrolysis (Lactonase)

D-Xylose Oxidative Metabolic Pathway.

Troubleshooting_Workflow start Low D-Xylonic Acid Yield check_do Is Dissolved Oxygen (DO) consistently near zero? start->check_do oxygen_limited High Probability of Oxygen Limitation check_do->oxygen_limited Yes check_other Check Other Factors: pH, Nutrients, Viscosity check_do->check_other No check_biomass Is cell density high? oxygen_limited->check_biomass increase_otr Action: Increase OTR (Agitation/Aeration) check_biomass->increase_otr No our_exceeds_otr Oxygen Uptake Rate (OUR) exceeds OTR check_biomass->our_exceeds_otr Yes our_exceeds_otr->increase_otr

Troubleshooting Workflow for Low Yield.

Oxygen_Supply_Logic cluster_inputs Controllable Parameters cluster_rates System Rates Agitation Agitation OTR Oxygen Transfer Rate (OTR) Agitation->OTR Aeration Aeration Aeration->OTR Biomass Biomass Concentration OUR Oxygen Uptake Rate (OUR) Biomass->OUR DO Dissolved Oxygen (DO) (OTR - OUR) OTR->DO + OUR->DO - Yield D-Xylonic Acid Productivity DO->Yield

References

By-product formation in D-Xylonic Acid synthesis and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to by-product formation during D-xylonic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during D-xylonic acid synthesis, providing potential causes and solutions.

Issue 1: Low Yield of D-Xylonic Acid and High Xylitol (B92547) Formation in Yeast Fermentation

  • Potential Cause: The primary cause of xylitol formation in yeast, such as Saccharomyces cerevisiae, is the action of aldose reductase, which reduces D-xylose to xylitol.[1]

  • Solution:

    • Genetic Modification: Deleting the gene encoding for aldose reductase (e.g., GRE3 in S. cerevisiae) can significantly reduce xylitol production.[1]

    • Enzyme Selection: Utilize a yeast strain expressing a highly specific NAD+-dependent D-xylose dehydrogenase, which directly oxidizes D-xylose to D-xylonolactone, minimizing the substrate available for reduction to xylitol.[1][2]

Issue 2: Formation of Unwanted By-products in Gluconobacter oxydans Fermentation

  • Potential Cause: Gluconobacter oxydans can produce other organic acids, such as D-gluconate and acetate, as by-products during the fermentation of D-xylose, especially if the substrate contains other sugars like D-glucose.[1]

  • Solution:

    • Substrate Purity: Use a high-purity D-xylose substrate to avoid the co-production of other sugar acids.

    • Process Optimization: Maintain optimal pH and aeration conditions to favor the selective oxidation of D-xylose. Continuous production at a controlled pH can help manage by-product formation.[1]

    • Strain Selection: Employ strains of G. oxydans that exhibit high selectivity for D-xylose oxidation.[1][2]

Issue 3: Multiple Carboxylic Acid By-products in Electrocatalytic Oxidation

  • Potential Cause: The electrocatalytic oxidation of D-xylose can lead to the formation of various carboxylic acids, including tartaric, glyoxylic, glycolic, and formic acids, due to C-C bond cleavage at higher potentials or on less selective electrode materials.[3][4]

  • Solution:

    • Electrode Material: Gold (Au) electrodes have shown higher selectivity for D-xylonic acid production compared to platinum (Pt) electrodes.[3]

    • Reaction Conditions:

      • pH: Operating at a controlled alkaline pH can enhance the selectivity towards D-xylonic acid. However, excessively high pH can lead to degradation products.[4]

      • Applied Potential: Careful control of the applied potential is crucial to avoid over-oxidation and C-C bond cleavage.[5]

Issue 4: Hydrogen Peroxide Formation in Enzymatic Synthesis Using Glucose Oxidase

  • Potential Cause: The use of glucose oxidase for D-xylose oxidation results in the formation of hydrogen peroxide (H₂O₂) as a by-product, which can degrade the enzyme and the product.[6][7]

  • Solution:

    • Addition of Catalase: Incorporate catalase into the reaction mixture to decompose the hydrogen peroxide as it is formed.[6][7]

    • Use of a Specific Xylose Dehydrogenase: Employ a D-xylose dehydrogenase (XDH) that does not produce hydrogen peroxide, such as the NAD+-dependent XDH from Caulobacter crescentus.[2][6][7] This enzyme directly oxidizes D-xylose to D-xylonolactone.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the microbial synthesis of D-xylonic acid?

The most common by-products depend on the microorganism used:

  • Yeast (e.g., Saccharomyces cerevisiae): The primary by-product is xylitol.[1]

  • Bacteria (e.g., Gluconobacter oxydans): Common by-products include D-gluconate (if glucose is present) and acetate.[1]

  • Engineered E. coli: By blocking the native D-xylose and D-xylonic acid catabolism pathways, by-product formation can be minimized, leading to high-purity D-xylonic acid production.[8]

Q2: How can I prevent the accumulation of D-xylonic acid when it is an intermediate in a longer metabolic pathway?

D-xylonic acid accumulation can be a bottleneck in the production of downstream chemicals like 1,2,4-butanetriol.[9] To prevent this:

  • Enzyme Engineering: Enhance the activity of the subsequent enzyme in the pathway (e.g., D-xylonate (B1235713) dehydratase) through mutagenesis.[9]

  • Cofactor Engineering: Ensure sufficient availability of necessary cofactors for the downstream enzymes.[9]

  • pH Optimization: Maintain an optimal pH for the downstream enzymes, which may differ from the optimal pH for D-xylonic acid production. For example, some D-xylonate dehydratases are more active under alkaline conditions.[9]

Q3: What analytical methods are suitable for detecting D-xylonic acid and its by-products?

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of D-xylonic acid, residual D-xylose, and other organic acid by-products.[10][11] An organic acid analysis column with a refractive index (RI) or UV detector is commonly employed.[10][11]

  • Ultra-High Performance Liquid Chromatography (UHPLC): A rapid UHPLC method with an amide column and an evaporative light scattering (ELS) detector can also be used for quantification.[12]

  • Spectrophotometric Assay: A high-throughput method based on periodate (B1199274) oxidation of D-xylonic acid to formaldehyde, which is then quantified using Nash reagent, can be used for rapid detection.[13]

Data Presentation

Table 1: Comparison of D-Xylonic Acid Production Methods and By-products

Production MethodOrganism/CatalystSubstrateD-Xylonic Acid Titer (g/L)Yield (%)Major By-productsReference
Microbial FermentationEngineered Escherichia coliD-xylose (40 g/L)39.2~98None reported[8]
Microbial FermentationPseudoduganella danionisD-xylose (10 g/L)6.565Residual D-xylose[10]
Microbial FermentationSaccharomyces cerevisiae (engineered)D-xylose3.8-Xylitol (4.8 g/L)[1]
Electrocatalytic OxidationGold (Au) NanocatalystD-xylose (0.1 M)-32Other carboxylic acids[5]
Electrocatalytic OxidationPlatinum (Pt) ElectrodeD-xylose-26Tartaric acid, Glyoxylic acid[3]
Electrocatalytic OxidationGold (Au) ElectrodeD-xylose-98Tartaric acid[3]

Experimental Protocols

Protocol 1: Fermentative Production of D-Xylonic Acid using Pseudoduganella danionis

  • Inoculum Preparation: Prepare a pre-culture of P. danionis in potato dextrose broth and incubate for 24 hours.

  • Production Medium: Prepare a minimal medium containing D-xylose (e.g., 10 g/L) as the sole carbon source, along with other necessary salts (e.g., MgSO₄·7H₂O, KH₂PO₄, K₂HPO₄, (NH₄)₂SO₄).[10]

  • Fermentation: Inoculate the production medium with 1% (v/v) of the pre-culture in an Erlenmeyer flask.[10]

  • Incubation: Incubate the flask at 30°C with shaking at 180 rpm for up to 120 hours.[10]

  • Sampling and Analysis: Periodically withdraw samples to monitor cell growth (OD₆₀₀), D-xylose consumption, and D-xylonic acid production using HPLC.[10]

Protocol 2: Enzymatic Synthesis of D-Xylonate using Xylose Dehydrogenase

  • Reaction Setup: Prepare a reaction buffer (e.g., 10 mM NH₄HCO₃, pH 8.0).[6]

  • Reagents: Add D-xylose, a catalytic amount of NAD⁺, and an NAD⁺ regeneration system (e.g., alcohol dehydrogenase and acetaldehyde) to the buffer.[6]

  • Enzyme Addition: Initiate the reaction by adding xylose dehydrogenase (e.g., from Caulobacter crescentus).[6]

  • pH Control: Maintain the pH of the reaction mixture at 8.0 by the controlled addition of a base (e.g., NaOH) to neutralize the D-xylonic acid being formed.[6]

  • Monitoring: Monitor the reaction progress by measuring the consumption of D-xylose or the formation of D-xylonate via HPLC.

  • Product Isolation: After the reaction is complete, the product can be isolated by filtration of the enzymes and evaporation of the volatile buffer and by-products (ethanol).[6]

Visualizations

D_xylose_metabolism D_xylose D-Xylose Xylitol Xylitol (By-product) D_xylose->Xylitol Aldose Reductase (e.g., GRE3 in yeast) D_xylonolactone D-Xylonolactone D_xylose->D_xylonolactone D-Xylose Dehydrogenase (XDH) D_xylonic_acid D-Xylonic Acid (Product) D_xylonolactone->D_xylonic_acid Spontaneous hydrolysis or Lactonase

Caption: Metabolic pathways of D-xylose conversion.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis and Purification Fermentation Microbial Fermentation (e.g., Yeast, Bacteria) Sampling Periodic Sampling Fermentation->Sampling Enzymatic_reaction Enzymatic Reaction (e.g., XDH) Enzymatic_reaction->Sampling HPLC_analysis HPLC/UHPLC Analysis (Quantification of product and by-products) Sampling->HPLC_analysis HPLC_analysis->Fermentation Adjust conditions HPLC_analysis->Enzymatic_reaction Adjust conditions Purification Product Purification (e.g., Crystallization, Electrodialysis) HPLC_analysis->Purification If purity is high

Caption: General experimental workflow for D-xylonic acid synthesis.

References

Technical Support Center: High-Titer D-Xylonic Acid Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Xylonic Acid production using fed-batch fermentation strategies.

Troubleshooting Guide

This section addresses specific issues that may be encountered during D-Xylonic Acid fermentation experiments.

IssuePotential CausesRecommended Solutions
Low D-Xylonic Acid Titer and Productivity Inadequate Oxygen Supply: Insufficient dissolved oxygen is a common limiting factor for the oxidative conversion of D-xylose.[1]- Increase agitation speed and/or aeration rate to improve oxygen transfer.[2][3] - Optimize the combination of agitation, aeration, and biomass concentration using response surface methodology for maximum specific productivity.[2][3]
Suboptimal pH: The pH of the fermentation broth significantly affects the activity of enzymes involved in the conversion process and cell viability.[1][4]- For Gluconobacter oxydans, maintain a pH around 5.5-6.0 to prevent further oxidation of xylonic acid.[4][5] - Implement automated pH control by adding a base (e.g., NaOH or CaCO3) to neutralize the produced D-Xylonic Acid.[4][6]
Nutrient Limitation: Depletion of essential nutrients, such as the nitrogen source, can halt cell growth and production.[1]- Analyze the residual concentration of key nutrients in the broth. - Optimize the initial medium composition and consider nutrient supplementation in the feed solution.[1]
Substrate Inhibition: High initial concentrations of D-xylose can be inhibitory to microbial growth and production.- Start with a moderate initial D-xylose concentration in the batch phase. - Implement a fed-batch strategy where a concentrated D-xylose solution is fed to maintain a low and non-inhibitory concentration in the bioreactor.[6]
Rapid Drop in pH Accumulation of D-Xylonic Acid: The primary product, D-Xylonic Acid, is an organic acid that will naturally decrease the pH of the medium as it accumulates.[1][4]- This is an expected outcome. Implement a robust pH control system to automatically add a base and maintain the desired pH setpoint.[1][6]
Formation of Other Acidic Byproducts: Depending on the microorganism and fermentation conditions, other organic acids might be produced.- Analyze the fermentation broth using HPLC to identify and quantify any byproducts. - Adjust fermentation parameters (e.g., dissolved oxygen, pH) to minimize byproduct formation.
Cessation of D-Xylonic Acid Production Before D-Xylose Depletion Product Inhibition: High concentrations of D-Xylonic Acid can become toxic or inhibitory to the cells.[1][7]- Consider in-situ product removal techniques if feasible. - Genetically engineer the production strain for increased tolerance to D-Xylonic Acid.[7]
Oxygen Limitation: As biomass increases, the oxygen demand of the culture can exceed the oxygen transfer rate of the fermenter.[1]- Increase agitation and aeration rates in response to increasing biomass.[1] - Monitor dissolved oxygen (DO) levels closely; a sharp drop can indicate oxygen limitation. The feeding of the carbon source can be linked to the DO signal.[6]
Presence of Inhibitors in the Feedstock: If using lignocellulosic hydrolysates, inhibitors like furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and organic acids can hinder microbial activity.[8]- Detoxify the hydrolysate before use. - Screen for or engineer inhibitor-tolerant microbial strains.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a fed-batch strategy over a simple batch fermentation for D-Xylonic Acid production?

A1: Fed-batch fermentation consistently achieves significantly higher D-Xylonic Acid titers compared to batch fermentation.[6] This is primarily because the fed-batch strategy mitigates substrate inhibition by maintaining a low concentration of D-xylose, which can be toxic to microorganisms at high levels.[6][9] It also allows for achieving higher cell densities and prolongs the productive phase of the fermentation.[6] For instance, Gluconobacter oxydans has achieved a remarkable titer of 586.3 g/L in a fed-batch system.[6]

Q2: What are the key parameters to monitor and control during a fed-batch fermentation for D-Xylonic Acid?

A2: The most critical parameters to monitor and control are pH, temperature, dissolved oxygen (DO), and the feeding rate of the D-xylose solution.[1][6] Maintaining these parameters at their optimal levels is crucial for maximizing yield and productivity.

Q3: How is the D-xylose feeding strategy typically controlled in a fed-batch process?

A3: The feeding of a concentrated D-xylose solution usually begins after the initial batch of carbon source is nearly consumed.[6] This point is often indicated by a sharp increase in the dissolved oxygen (DO) level, as the cells' oxygen uptake rate decreases with the depletion of the carbon source.[6] The feed rate is then controlled to maintain a low, non-inhibitory level of D-xylose in the bioreactor.

Q4: Which microorganism is most commonly used for high-titer D-Xylonic Acid production?

A4: Gluconobacter oxydans is a highly efficient and commonly used bacterium for the bioconversion of D-xylose to D-Xylonic Acid.[10] It is known for its rapid and incomplete oxidation of various sugars.[10] Other microorganisms like engineered Escherichia coli and Klebsiella pneumoniae have also been used.[6][11][12]

Q5: What is a typical composition for a fermentation medium for Gluconobacter oxydans?

A5: A typical inoculum medium for G. oxydans might contain 50 g/L of sorbitol and 5 g/L of yeast extract.[1][10] The production medium in the bioreactor will contain D-xylose as the primary carbon source, along with essential nutrients and trace elements.[6]

Q6: How can I measure the concentration of D-Xylonic Acid during the fermentation?

A6: The concentration of D-Xylonic Acid, as well as the consumption of D-xylose, is typically monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).[6][13]

Quantitative Data Summary

Table 1: Comparison of Fed-Batch vs. Batch Fermentation for D-Xylonic Acid Production

Fermentation ModeMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Fed-Batch Gluconobacter oxydans586.3--[6]
Fed-Batch Klebsiella pneumoniae Δgad1031.111.30[6]
Batch (Bioreactor) Recombinant E. coli BL21 (DE3)6.890.890.29[6]
Batch (Shake Flask) Recombinant E. coli BL21 (DE3)9.061.100.45[6]
Batch Gluconobacter oxydans~136.5 (from 150 g/L xylose)0.91-[6]

Table 2: Optimized Fermentation Parameters for D-Xylonic Acid Production by Gluconobacter oxydans

ParameterOptimal ValueReference
Agitation Speed728 rpm[2][3]
Aeration Rate7 L/min[2][3]
Biomass Concentration1.11 g/L[2][3]
Temperature30 °C[13]

Experimental Protocols

1. Inoculum Preparation for Gluconobacter oxydans

  • Materials : Gluconobacter oxydans strain (e.g., ATCC 621), Sorbitol agar (B569324) medium (50 g/L Sorbitol, 5 g/L Yeast extract, 15 g/L Agar), Inoculum medium (50 g/L Sorbitol, 5 g/L Yeast extract), Sterile 250 mL shake flasks, Incubator shaker.[10]

  • Procedure :

    • Maintain the G. oxydans strain on sorbitol agar plates at 4°C.[10]

    • Inoculate a single colony from the plate into a 250 mL shake flask containing 50 mL of inoculum medium.

    • Incubate the flask at 30°C on an incubator shaker at a suitable agitation speed (e.g., 200 rpm) until the culture reaches the desired cell density.

    • Harvest the cells by centrifugation.

    • Discard the supernatant and resuspend the cell pellet in the fermentation medium for inoculation of the bioreactor.[10]

2. Fed-Batch Fermentation Protocol

  • Bioreactor Setup : Prepare a benchtop bioreactor with the production medium containing an initial concentration of D-xylose, along with essential nutrients and trace elements. Sterilize the bioreactor and medium.[6]

  • Inoculation : Inoculate the bioreactor with the prepared G. oxydans cell suspension to a specified initial optical density or biomass concentration.[6]

  • Initial Batch Phase : Begin the fermentation as a batch process to support initial cell growth.[6] Maintain setpoints for temperature (e.g., 30°C), pH (e.g., 5.5-6.0), and dissolved oxygen (by adjusting agitation and aeration).[6][13]

  • Feeding Strategy : Once the initial D-xylose is nearly consumed, indicated by a sharp rise in dissolved oxygen, start the continuous or intermittent feeding of a highly concentrated D-xylose solution.[6]

  • Process Monitoring and Control :

    • Continuously monitor and control pH through the automated addition of a base (e.g., NaOH).[6]

    • Maintain dissolved oxygen levels by adjusting agitation and aeration rates.[6]

    • Withdraw samples at regular intervals to monitor cell growth (OD), D-xylose consumption, and D-Xylonic Acid production via HPLC.[6]

  • Termination : Conclude the fermentation when D-Xylonic Acid production ceases or reaches a target concentration.[6]

Visualizations

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_post Post-Fermentation Strain Strain Maintenance (G. oxydans on Agar Plate) Inoculum Inoculum Culture (Shake Flask) Strain->Inoculum Bioreactor Bioreactor Inoculation Inoculum->Bioreactor Media Bioreactor Medium Preparation & Sterilization Media->Bioreactor Batch_Phase Initial Batch Phase (Initial D-xylose consumption) Bioreactor->Batch_Phase Feed_Start Start of D-xylose Feed (Triggered by DO spike) Batch_Phase->Feed_Start Fed_Batch_Phase Fed-Batch Phase (Continuous Production) Feed_Start->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Sampling) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Recovery Product Recovery & Purification Harvest->Recovery

Caption: Overall workflow for D-Xylonic Acid production using fed-batch fermentation.

Troubleshooting_Logic Start Low D-Xylonic Acid Titer Check_DO Is Dissolved Oxygen (DO) level consistently low? Start->Check_DO Check_pH Is pH outside the optimal range (e.g., 5.5-6.0)? Check_DO->Check_pH No Solution_Aeration Increase Agitation/ Aeration Rate Check_DO->Solution_Aeration Yes Check_Substrate Is residual D-xylose concentration high? Check_pH->Check_Substrate No Solution_pH Implement/Check Automated pH Control Check_pH->Solution_pH Yes Check_Nutrients Have essential nutrients been depleted? Check_Substrate->Check_Nutrients No Solution_Inhibition Potential Product or Substrate Inhibition. Review feeding strategy. Check_Substrate->Solution_Inhibition Yes Solution_Nutrients Optimize Medium or Feeding Solution Check_Nutrients->Solution_Nutrients Yes

Caption: A logical troubleshooting workflow for low D-Xylonic Acid production.

References

Technical Support Center: Metabolic Engineering of Yeast for D-Xylonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the metabolic engineering of yeast for enhanced D-Xylonic Acid (D-XA) production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the engineering and cultivation of yeast for D-XA production.

Q1: My engineered yeast strain is producing high levels of xylitol (B92547) instead of D-Xylonic Acid. What is the cause and how can I fix it?

Answer: High xylitol production is a common issue that arises from the native D-xylose metabolic pathway in yeast. In Saccharomyces cerevisiae, endogenous aldose reductases, primarily encoded by the GRE3 gene, convert D-xylose into xylitol. This competes directly with the desired oxidative pathway to D-XA.

Troubleshooting Steps:

  • Gene Deletion: The most effective strategy is to delete the aldose reductase-encoding gene GRE3.[1] This deletion significantly reduces xylitol byproduct formation and redirects the metabolic flux towards your engineered pathway.

  • Cofactor Specificity: The native xylose reductase often prefers NADPH, while the subsequent xylitol dehydrogenase uses NAD+. This cofactor imbalance can lead to xylitol accumulation.[2] Expressing an NAD+-dependent D-xylose dehydrogenase, such as XylB from Caulobacter crescentus, helps to couple D-xylose oxidation to the NAD+/NADH pool, which can improve D-XA production and reduce xylitol.[1][3]

Q2: My D-XA production starts strong but then quickly plateaus, and cell viability drops significantly. What's happening?

Answer: This is likely due to the toxicity of D-XA, especially at low pH. The accumulation of organic acids like D-XA leads to intracellular acidification and a decrease in cell vitality and viability.[1][4] This effect is more pronounced at lower pH values (e.g., pH 3) because the acid is in its protonated form and can more easily diffuse across the cell membrane.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your culture at a higher level, for example, pH 5.5. This keeps more of the D-XA in its salt form (D-xylonate), which is less toxic. Controlled bioreactor fermentations are essential for this.[1][4]

  • Enhance Export: Intracellular accumulation of D-XA is a major obstacle.[4] While the specific export mechanisms are still being fully elucidated, exploring the overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) superfamily, could be a potential strategy. Deleting certain transporters like Pdr12 has been shown to improve tolerance to other organic acids, which might be a relevant, though counterintuitive, area to investigate.[4]

  • Strain Selection: Some yeast species, like Pichia kudriavzevii, exhibit remarkable tolerance to D-XA and low pH stress compared to S. cerevisiae, making them excellent alternative production hosts.[4][5]

Q3: The conversion of D-xylonolactone to D-Xylonic Acid seems to be a bottleneck. How can I improve this step?

Answer: D-xylose is first oxidized to D-xylono-γ-lactone, which is then hydrolyzed to D-XA. While this hydrolysis can occur spontaneously, it can be a rate-limiting step, and the accumulation of the lactone can be harmful to the cells.[4]

Troubleshooting Steps:

  • Co-express a Lactonase: To accelerate the conversion, co-express a D-xylonolactone lactonase, such as the XylC enzyme from Caulobacter crescentus, along with your D-xylose dehydrogenase (XylB).[1][3] This enzymatic conversion is more efficient than spontaneous hydrolysis and leads to a significant increase in the D-XA production rate, particularly at lower pH.[1][4]

Q4: My D-XA titers are lower than expected, even with the correct genetic modifications. What other factors should I consider?

Answer: Low titers can result from suboptimal fermentation conditions or insufficient enzyme expression.

Troubleshooting Steps:

  • Oxygen Supply: The conversion of D-xylose to D-XA is an oxidative process. Ensure adequate aeration during fermentation. In Kluyveromyces lactis, for instance, D-XA production was significantly affected by the oxygen transfer rate (OTR).[6]

  • Promoter Strength and Gene Copy Number: The expression level of your dehydrogenase (xdh or xylB) is critical. Using strong promoters and potentially increasing the gene copy number through genomic integration can boost enzyme levels and subsequently increase D-XA production.[7][8]

  • Carbon Source: Ensure that D-xylose is being consumed efficiently. Some engineered strains may require a co-substrate like glucose or ethanol (B145695) to support initial growth and cofactor regeneration.[1]

Metabolic Pathway and Troubleshooting Logic

The following diagrams illustrate the core metabolic pathway and a logical workflow for troubleshooting common issues.

MetabolicPathway cluster_cell Yeast Cell D_Xylose D-Xylose D_Xylonolactone D-Xylono-γ-lactone D_Xylose->D_Xylonolactone XylB (D-xylose dehydrogenase) [NAD+ -> NADH] Xylitol Xylitol (Byproduct) D_Xylose->Xylitol GRE3 (Aldose Reductase) [NADPH -> NADP+] D_XA D-Xylonic Acid (Product) D_Xylonolactone->D_XA XylC (lactonase) or Spontaneous Extracellular Extracellular Space D_XA->Extracellular Export?

Caption: Engineered pathway for D-Xylonic Acid production from D-Xylose in yeast.

TroubleshootingLogic Start Low D-XA Titer CheckXylitol Is Xylitol byproduct high? Start->CheckXylitol DeleteGRE3 Action: Delete GRE3 gene. Use NAD+-dependent XylB. CheckXylitol->DeleteGRE3 Yes CheckViability Is cell viability decreasing rapidly? CheckXylitol->CheckViability No ControlpH Action: Control pH at >5.0. Consider a more tolerant host (e.g., P. kudriavzevii). CheckViability->ControlpH Yes CheckLactone Is D-xylonolactone accumulating? CheckViability->CheckLactone No ExpressXylC Action: Co-express lactonase (XylC). CheckLactone->ExpressXylC Yes CheckConditions Action: Optimize aeration (OTR). Increase gene copy number/ use stronger promoters. CheckLactone->CheckConditions No

Caption: Troubleshooting decision tree for low D-Xylonic Acid production.

Quantitative Data Summary

The following table summarizes D-XA production metrics achieved in various engineered yeast strains, providing a benchmark for experimental results.

Host OrganismKey Genetic Modification(s)Substrate(s)Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference
Pichia kudriavzeviiExpression of xylB from C. crescentusD-xylose1711.4-[4]
S. cerevisiae (Industrial)Expression of xylB from C. crescentusD-xylose (49 g/L)43-0.88[1]
S. cerevisiae (Lab)Expression of xylB from C. crescentusD-xylose (23 g/L), Glucose, Ethanol17 ± 20.23-[1]
Kluyveromyces lactisExpression of xyd1 from T. reeseiD-xylose (20 g/L), D-galactose6.3 ± 0.10.08-[6]

Experimental Protocols

Protocol 1: General Experimental Workflow for D-XA Production

This protocol outlines the end-to-end process from strain construction to product analysis.

ExperimentalWorkflow A 1. Strain Construction - Gene synthesis (xylB, xylC) - Plasmid assembly - Yeast transformation B 2. Pre-culture Preparation - Select positive transformants - Grow inoculum in selective medium A->B C 3. Fermentation - Inoculate main culture - Control pH, temp, aeration - Use D-xylose as carbon source B->C D 4. Sampling & Monitoring - Periodically measure OD600 - Collect supernatant for analysis C->D E 5. Metabolite Analysis - HPLC for D-XA, xylitol, D-xylose - Intracellular metabolite extraction D->E F 6. Data Interpretation - Calculate titer, yield, productivity E->F

Caption: General experimental workflow for D-Xylonic Acid production in yeast.

Protocol 2: Yeast Transformation (Lithium Acetate/PEG Method)
  • Inoculum Preparation: Grow the recipient yeast strain overnight in 5 mL of YPD medium at 30°C.

  • Main Culture: Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 0.8-1.0.

  • Cell Harvest: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet with 25 mL of sterile water, centrifuge again, and discard the supernatant.

  • Competent Cell Preparation: Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc).

  • Transformation Mix: In a microfuge tube, combine:

    • 100 µL of competent cells

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M LiAc

    • 25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

    • 1-5 µg of plasmid DNA in ≤ 29 µL of water

  • Incubation: Vortex the mixture thoroughly and incubate at 42°C for 40-60 minutes (heat shock).

  • Plating: Centrifuge at 8000 x g for 1 minute, remove the supernatant, and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL onto appropriate selective agar (B569324) plates.

  • Incubation: Incubate plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Quantification of D-Xylonic Acid by HPLC
  • Sample Preparation:

    • Collect 1-2 mL of culture broth.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System & Column:

    • Use an HPLC system equipped with a Refractive Index (RI) or UV (210 nm) detector.

    • An ion-exchange column suitable for organic acid analysis (e.g., Aminex HPX-87H) is recommended.

  • Operating Conditions (Example):

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄)[6]

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50-65°C

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run a standard curve with known concentrations of D-Xylonic Acid, D-xylose, and xylitol to quantify the concentrations in your samples. The retention times will vary based on the specific column and conditions used.

References

Technical Support Center: Optimizing D-Xylonic Acid Calcium Salt Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and reduce costs in the production of D-Xylonic Acid Calcium Salt.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation and purification processes in a question-and-answer format.

Fermentation Troubleshooting

Question: Why is the D-xylonic acid yield lower than expected in my microbial fermentation?

Answer: Low yields of D-xylonic acid can stem from several factors related to the microbial strain and fermentation conditions. A primary cause is often suboptimal oxygen supply, as the conversion of D-xylose to D-xylonic acid is an oxidative process. Inadequate agitation and aeration can limit the oxygen transfer rate in the bioreactor. Another critical factor is the pH of the fermentation broth; a significant drop in pH due to the accumulation of D-xylonic acid can inhibit microbial growth and enzyme activity. Additionally, the concentration of the microbial biomass must be optimized, as a high cell density increases oxygen demand. Nutrient limitation, especially of the nitrogen source, can also adversely affect cell growth and productivity.

To troubleshoot, systematically evaluate these parameters. Ensure your fermentation setup provides adequate and controlled aeration and agitation. Monitor and control the pH throughout the fermentation, maintaining it within the optimal range for your specific microorganism. Consider optimizing the initial biomass concentration and the composition of the culture medium to avoid nutrient depletion.

Question: My fermentation has stalled, and the D-xylose is not being fully consumed. What could be the cause?

Answer: Stagnation of fermentation with incomplete substrate consumption is a common issue. One potential cause is product inhibition, where high concentrations of D-xylonic acid become toxic to the microbial cells, halting their metabolic activity. Another possibility is the depletion of essential nutrients in the medium, such as nitrogen or phosphate (B84403) sources, which are necessary for cell maintenance and enzymatic function. Furthermore, as the biomass increases, the oxygen demand of the culture rises. If aeration and agitation rates are not adjusted accordingly, the process can become oxygen-limited, leading to a cessation of D-xylonic acid production.

To address this, you can analyze the residual nutrient concentrations in the broth to check for depletion. If product inhibition is suspected, consider implementing a fed-batch fermentation strategy to maintain the D-xylonic acid concentration below the inhibitory threshold. For oxygen limitation, increasing the agitation speed and/or the aeration rate can alleviate the problem.

Downstream Processing Troubleshooting

Question: I am experiencing a low recovery of this compound during precipitation. What are the likely reasons?

Answer: Low recovery during precipitation with calcium hydroxide (B78521) can be attributed to several factors. Incomplete precipitation is a primary cause, which can occur if the pH is not sufficiently high (ideally above 10) to convert the soluble D-xylonic acid to the less soluble calcium salt. The temperature during precipitation is also crucial; cooling the solution (e.g., to 4°C) increases the insolubility of the calcium salt and promotes higher recovery. The rate of addition of the calcium hydroxide slurry can also impact the crystal size and, consequently, the filtration efficiency. A rapid addition can lead to the formation of fine particles that may pass through the filter.

To improve recovery, ensure the pH is adjusted to the optimal range and that the solution is adequately cooled with sufficient stirring time to allow for complete precipitation. A slower, more controlled addition of the calcium hydroxide slurry can promote the formation of larger, more easily filterable crystals.

Question: The purity of my final this compound is low. How can I improve it?

Answer: Low purity of the final product is often due to the co-precipitation of impurities from the fermentation broth. These impurities can include residual sugars, proteins, and other medium components. The quality of the calcium hydroxide used can also introduce contaminants.

To enhance purity, ensure the fermentation broth is clarified by centrifugation and/or microfiltration to remove microbial cells and other suspended solids before precipitation. Washing the collected calcium xylonate precipitate thoroughly with cold deionized water is critical for removing soluble impurities. Using a high-purity grade of calcium hydroxide can also prevent the introduction of contaminants. If higher purity is required, consider an additional purification step, such as recrystallization or ion exchange chromatography, after the initial precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for cost-effective D-xylonic acid fermentation?

A1: The most critical parameters for reducing production costs are agitation, aeration, pH, temperature, and biomass concentration. Optimizing these parameters can significantly improve the volumetric productivity, reducing the overall cost of the fermentation process.

Q2: What is a typical composition for a fermentation medium for D-xylonic acid production?

A2: A typical medium for Gluconobacter oxydans includes a carbon source for growth (like sorbitol), a nitrogen source (such as yeast extract or ammonium (B1175870) sulfate), and various mineral salts (e.g., KH₂PO₄, K₂HPO₄, MgSO₄). For the production phase, D-xylose is used as the substrate.

Q3: How can I reduce the cost of the fermentation medium?

A3: A significant portion of the production cost is attributed to the raw materials. Utilizing lignocellulosic biomass hydrolysates, which are rich in D-xylose, as a low-cost feedstock is a key strategy for reducing costs. Additionally, optimizing the concentration of expensive medium components like yeast extract can lead to substantial savings.

Q4: What is the most cost-effective method for purifying this compound?

A4: Precipitation of D-xylonic acid as its calcium salt using calcium hydroxide is a simple and cost-effective method for initial recovery from the fermentation broth. This method generally provides moderate purity with a high yield.

Section 3: Quantitative Data Presentation

The following tables summarize key quantitative data for the production and purification of D-Xylonic Acid.

Table 1: Comparison of Microbial Production of D-Xylonic Acid

MicroorganismFermentation ModeSubstrateTiter (g/L)Yield (g/g)Volumetric Productivity (g/L/h)
Gluconobacter oxydansBatchXylose (100 g/L)1091.12.5
Gluconobacter oxydansFed-batchXylose586-4.7
Engineered Escherichia coliFed-batchXylose (30 g/L)27.3~0.911.8
Engineered E. coliBatchD-xylose (40 g/L)39.2~0.981.09

Table 2: Purification of D-Xylonic Acid via Calcium Salt Precipitation

ParameterValueReference
PurityModerate (≥95% for commercially available product)[1][2]
Yield80 - 95%[3]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in the production of this compound.

Protocol for D-Xylonic Acid Production using Gluconobacter oxydans
  • Inoculum Preparation:

    • Prepare a seed culture medium containing 50 g/L sorbitol and 5 g/L yeast extract in a shake flask.

    • Inoculate with a single colony of G. oxydans from a sorbitol agar (B569324) plate.

    • Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

  • Fermentation:

    • Sterilize the production medium containing D-xylose and other necessary nutrients in a bioreactor.

    • Inoculate the bioreactor with the seed culture to the desired initial biomass concentration.

    • Maintain the fermentation parameters at their optimal values (e.g., 30°C, pH 5.5-6.0, and appropriate agitation and aeration rates to ensure sufficient dissolved oxygen).

    • Monitor the consumption of D-xylose and the production of D-xylonic acid using HPLC.

  • Harvesting:

    • Once the D-xylose is consumed or the D-xylonic acid concentration reaches its maximum, harvest the fermentation broth.

Protocol for Purification of this compound
  • Clarification of Fermentation Broth:

    • Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

    • Decant the supernatant.

    • Pass the supernatant through a 0.22 µm microfiltration membrane to remove any remaining fine particles.

  • Precipitation of Calcium Xylonate:

    • Transfer the clarified broth to a reaction vessel with continuous stirring.

    • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) to raise the pH to above 10.

    • Cool the solution to 4°C and continue stirring for several hours to promote precipitation.[3]

  • Recovery and Washing:

    • Collect the calcium xylonate precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate with multiple volumes of cold deionized water to remove soluble impurities.

  • Drying:

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Section 5: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

metabolic_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Lactonase

Caption: Metabolic pathway for the conversion of D-Xylose to D-Xylonic Acid.

experimental_workflow cluster_fermentation Fermentation Stage cluster_purification Purification Stage Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Harvest Broth Harvesting Fermentation->Harvest Clarification Broth Clarification Harvest->Clarification Precipitation Calcium Salt Precipitation Clarification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product D-Xylonic Acid Calcium Salt Drying->Final_Product

Caption: Experimental workflow for this compound production.

troubleshooting_logic Start Low Yield of D-Xylonic Acid Check_Oxygen Is Oxygen Supply Adequate? Start->Check_Oxygen Check_pH Is pH in Optimal Range? Check_Oxygen->Check_pH Yes Optimize_Aeration Increase Aeration & Agitation Check_Oxygen->Optimize_Aeration No Check_Nutrients Are Nutrients Depleted? Check_pH->Check_Nutrients Yes Optimize_pH Implement pH Control Check_pH->Optimize_pH No Optimize_Medium Optimize Medium Composition Check_Nutrients->Optimize_Medium Yes

Caption: Troubleshooting logic for low fermentation yield.

References

Validation & Comparative

A Comparative Analysis of D-Xylonic Acid Calcium Salt and Calcium Gluconate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of D-Xylonic Acid Calcium Salt and the well-established Calcium Gluconate reveals a significant disparity in available research and clinical data. While Calcium Gluconate is a widely used and extensively studied calcium supplement and therapeutic agent, this compound remains largely characterized by its industrial applications with a notable absence of published biological performance data.

This guide provides a detailed comparison based on currently available information, aimed at researchers, scientists, and drug development professionals. The objective is to present a clear overview of both compounds, highlighting the extensive body of evidence for Calcium Gluconate and the significant data gap for this compound in a biomedical context.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both calcium salts.

PropertyThis compoundCalcium Gluconate
Molecular Formula C₁₀H₁₈CaO₁₂C₁₂H₂₂CaO₁₄
Molecular Weight 370.33 g/mol 430.37 g/mol [1]
Appearance White to off-white solidWhite crystalline or granular powder[2]
Solubility in Water Data not availableSparingly soluble in cold water, freely soluble in boiling water[3]
Elemental Calcium Content Approximately 10.8%Approximately 9.3%

Biological and Pharmacological Profile: A Tale of Two Compounds

The disparity in available data is most pronounced in the biological and pharmacological profiles of the two compounds.

Calcium Gluconate: A Well-Established Therapeutic Agent

Calcium Gluconate is a widely used medication and supplement to treat conditions arising from calcium deficiencies.[4] Its primary mechanism of action is the dissociation in the bloodstream to release calcium ions, which are essential for numerous physiological processes.[5]

Pharmacokinetics:

  • Absorption: Orally administered Calcium Gluconate is absorbed in the small intestine.[6] Bioavailability is approximately 20-30% and is influenced by factors such as vitamin D levels and gastric pH.[7]

  • Distribution: Calcium is distributed throughout the body, with the vast majority being incorporated into the skeleton.[8]

  • Metabolism: Calcium itself does not undergo metabolism.[9]

  • Excretion: Unabsorbed calcium is primarily excreted in the feces, while absorbed calcium is excreted via urine.[8]

Pharmacodynamics and Biological Effects:

  • Bone Metabolism: Calcium is a critical component of bone, and supplementation with Calcium Gluconate is used to prevent and treat osteoporosis.[3]

  • Cardiovascular Effects: Intravenous Calcium Gluconate is used to counteract the cardiotoxic effects of hyperkalemia by stabilizing cardiac cell membranes.[1]

  • Neuromuscular Function: Calcium ions are essential for nerve transmission and muscle contraction.[5]

This compound: An Unexplored Frontier in Biomedicine

In contrast to Calcium Gluconate, there is a significant lack of publicly available data on the biological activity, pharmacology, and toxicology of this compound. While it is derived from D-xylose, a component of biomass, its applications to date have been primarily in industrial settings, such as a concrete admixture.[10]

Mentions of its potential use as a nutritional supplement or in pharmaceuticals exist, but these are not substantiated by in vivo studies or clinical trials.[5][11] There is no available information on its oral bioavailability, mechanisms of calcium absorption, effects on bone metabolism, or any other pharmacodynamic properties.

Experimental Data: A Comparative Void

The core of any comparative guide lies in experimental data. For Calcium Gluconate, a wealth of in vivo and clinical studies provides a solid foundation for its use.

In Vivo Studies of Calcium Gluconate
Study TypeModelKey FindingsReference
Bone RecalcificationCalcium-deficient ratsImproved bone recalcification compared to calcium carbonate alone.[12]
Anti-inflammatory EffectsRat model of periodontitisDose-dependently inhibited periodontitis and alveolar bone loss via antioxidant effects.[13]
Calcium HomeostasisMouse model of achlorhydriaSuperior to calcium carbonate in maintaining calcium metabolism.[4]

No comparable in vivo studies for this compound in the context of calcium supplementation or therapeutic effects have been identified in the public domain.

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding the mechanisms of action and experimental designs.

Calcium Absorption Pathway

The intestinal absorption of calcium is a complex process involving both transcellular and paracellular pathways.

Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca²⁺ TRPV6 TRPV6 Channel Ca2+->TRPV6 Entry Blood_Ca2+ Ca²⁺ Ca2+->Blood_Ca2+ Paracellular Pathway Calbindin Calbindin-D9k TRPV6->Calbindin Buffering & Transport PMCA1b PMCA1b (Plasma Membrane Ca²⁺-ATPase) Calbindin->PMCA1b Transport PMCA1b->Blood_Ca2+ Extrusion

Figure 1: Simplified diagram of intestinal calcium absorption.

Experimental Workflow for Bioavailability Study

A typical experimental workflow to compare the bioavailability of different calcium salts is outlined below.

Bioavailability_Workflow cluster_protocol Experimental Protocol start Fasted Subjects administer Administer Calcium Salt (e.g., Calcium Gluconate or this compound) start->administer blood_sampling Serial Blood Sampling administer->blood_sampling analysis Measure Serum Calcium Levels blood_sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis end Determine Bioavailability pk_analysis->end

References

Performance comparison of different microbial strains for D-Xylonic Acid production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the efficient and sustainable production of D-xylonic acid, a valuable platform chemical, is of significant interest. This guide provides an objective comparison of the performance of various microbial strains in producing D-xylonic acid, supported by experimental data. This document details the metabolic pathways, experimental protocols, and key performance indicators to aid in the selection of an optimal production host.

Performance Comparison of Microbial Strains

The selection of a microbial host is a critical decision in developing a robust and economically viable process for D-xylonic acid production. Both native producers and metabolically engineered microorganisms have demonstrated potential, each with distinct advantages. The following tables summarize the performance of several key microbial strains.

Table 1: Performance Metrics of Bacterial Strains for D-Xylonic Acid Production
MicroorganismStrain TypeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydansNative~40-588.7~0.9-1.0~1.5-11.2[1][2]
Pseudomonas putidaNative/Engineered~3.46Not Reported~0.05[1]
Escherichia coliEngineered39.20.981.09[3]
Table 2: Performance Metrics of Yeast Strains for D-Xylonic Acid Production
MicroorganismStrain TypeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Saccharomyces cerevisiaeEngineered430.88~0.5[1]
Kluyveromyces lactisEngineeredNot specifiedNot specifiedNot specified[4]
Kluyveromyces marxianusNativeData not availableData not availableData not available[5][6]

Note: Data for Kluyveromyces marxianus on D-xylonic acid production is limited in publicly available research, though it is known for its ability to metabolize xylose for other bioproducts.[5][6]

Metabolic Pathways for D-Xylonic Acid Production

The microbial conversion of D-xylose to D-xylonic acid is primarily an oxidative process. Understanding the specific metabolic routes in different microorganisms is crucial for targeted genetic engineering to enhance production efficiency.

Gluconobacter oxydans

Gluconobacter oxydans utilizes a periplasmic, membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose/xylose dehydrogenase for the direct and efficient oxidation of D-xylose to D-xylonolactone. This is subsequently hydrolyzed to D-xylonic acid, either spontaneously or enzymatically.

G_oxydans_pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (PQQ-dependent) (Periplasm) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase / Spontaneous (Periplasm)

D-Xylonic Acid Pathway in Gluconobacter oxydans
Engineered Escherichia coli

In engineered E. coli, the native xylose isomerase pathway is typically knocked out to prevent xylose catabolism. A heterologous D-xylose dehydrogenase is introduced to convert D-xylose to D-xylonolactone in the cytoplasm, which is then hydrolyzed to D-xylonic acid.

E_coli_pathway cluster_cell E. coli Cytoplasm D-Xylose_in D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose_in->D-Xylonolactone Heterologous D-Xylose Dehydrogenase Xylose_Catabolism Xylose Catabolism (xylA, xylB) D-Xylose_in->Xylose_Catabolism Blocked D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase / Spontaneous D-Xylose_out D-Xylose (extracellular) D-Xylose_out->D-Xylose_in Xylose Transporter

Engineered D-Xylonic Acid Pathway in E. coli
Engineered Saccharomyces cerevisiae

Similar to E. coli, the native xylose reductase pathway in S. cerevisiae is often manipulated. A heterologous D-xylose dehydrogenase is expressed to facilitate the conversion of D-xylose to D-xylonic acid in the cytoplasm.

S_cerevisiae_pathway cluster_cell S. cerevisiae Cytoplasm D-Xylose_in D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose_in->D-Xylonolactone Heterologous D-Xylose Dehydrogenase Xylitol Xylitol D-Xylose_in->Xylitol Often Blocked D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase / Spontaneous D-Xylose_out D-Xylose (extracellular) D-Xylose_out->D-Xylose_in Hexose Transporter

Engineered D-Xylonic Acid Pathway in S. cerevisiae

Experimental Protocols

A systematic approach to evaluating and comparing different microbial strains is essential for reproducible research. The following outlines a general experimental workflow and provides detailed methodologies for key experiments.

Experimental Workflow

experimental_workflow Strain_Selection Microbial Strain Selection (Native or Engineered) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis HPLC Analysis (D-Xylose, D-Xylonic Acid) Sampling->Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) Analysis->Data_Analysis

General Experimental Workflow
Microorganism and Inoculum Preparation

Objective: To prepare a healthy and active seed culture for inoculation into the main fermentation vessel.

Protocol (Gluconobacter oxydans):

  • Strain Maintenance: Maintain G. oxydans on sorbitol agar (B569324) plates (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.

  • Inoculum Culture: Inoculate a single colony into a 250 mL shake flask containing 50 mL of seed medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract).

  • Incubation: Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Cell Harvest: Centrifuge the culture to collect the cells for inoculation into the fermentation medium.

Protocol (Engineered E. coli / S. cerevisiae):

  • Strain Maintenance: Maintain engineered strains on appropriate selective agar plates (e.g., LB or YPD with antibiotics) at 4°C.

  • Inoculum Culture: Inoculate a single colony into a shake flask with a suitable liquid medium (e.g., M9 minimal medium or YPD) containing the appropriate antibiotic and D-glucose.

  • Incubation: Incubate at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking until the culture reaches the mid-log phase.

Fermentation Process

Objective: To produce D-xylonic acid from D-xylose under controlled conditions.

Protocol (Batch Fermentation):

  • Fermentation Medium: Prepare the fermentation medium in a bioreactor. A typical medium for G. oxydans might contain D-xylose (e.g., 50-100 g/L), yeast extract, and mineral salts. For engineered strains, a defined minimal medium is often used.

  • Sterilization: Sterilize the bioreactor and the medium.

  • Inoculation: Inoculate the bioreactor with the prepared seed culture.

  • Fermentation Conditions: Maintain the temperature (e.g., 30°C), pH (controlled with NaOH or CaCO3), and aeration at optimal levels for the specific strain.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and product formation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of D-xylose and D-xylonic acid in the fermentation broth.

Protocol:

  • Sample Preparation: Centrifuge the collected samples to remove microbial cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., an organic acid analysis column or an ion-exchange column) and a refractive index (RI) or ultraviolet (UV) detector.

  • Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid) is commonly used.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Determine the concentrations of D-xylose and D-xylonic acid by comparing the peak areas with those of known standards.

Conclusion

The production of D-xylonic acid can be effectively achieved using various microbial platforms. Gluconobacter oxydans stands out as a highly efficient native producer, exhibiting high titers and productivities.[1][2] Engineered strains of E. coli and S. cerevisiae also demonstrate competitive performance, with the advantage of well-established genetic tools for further optimization.[1][3] The choice of the optimal microbial strain will depend on specific process requirements, including the desired production scale, feedstock, and economic considerations. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers to design and execute comparative studies to identify the most suitable biocatalyst for their D-xylonic acid production needs.

References

A Comparative Analysis of D-Xylonic Acid Salts for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential applications of various salts of D-Xylonic Acid.

D-Xylonic Acid, a sugar acid derived from the oxidation of D-xylose, is a versatile platform chemical with applications spanning the pharmaceutical, food, and chemical industries. Its salts, including sodium, potassium, calcium, lithium, and ammonium (B1175870) xylonate, offer a range of physicochemical properties that can be tailored for specific applications. This guide provides a comparative analysis of these salts, presenting available experimental data, outlining key experimental protocols, and visualizing relevant metabolic pathways to aid in the selection of the most suitable salt form for research and development.

Physicochemical Properties: A Comparative Overview

The choice of a salt form for a drug candidate or a chemical ingredient is a critical decision that can significantly impact its solubility, stability, hygroscopicity, and bioavailability. While comprehensive, direct comparative studies on all D-Xylonic Acid salts are limited in publicly available literature, this section consolidates the existing data to facilitate a comparative understanding.

Table 1: Physicochemical Properties of D-Xylonic Acid and Its Salts

PropertyD-Xylonic AcidSodium XylonatePotassium XylonateCalcium Xylonate
Molecular Formula C₅H₁₀O₆[1]C₅H₉NaO₆[2]C₅H₉KO₆[3]C₁₀H₁₈CaO₁₂
Molecular Weight ( g/mol ) 166.13[1]188.11[2]204.22[3]370.32
Aqueous Solubility SolubleGenerally considered soluble in water[4][5]Generally considered soluble in water[4]Slightly soluble in water[6]
Stability Can form lactones in acidic conditions; exists as xylonate in alkaline conditions.Expected to be stable in solid form under standard conditions. Solution stability is pH-dependent.Expected to be stable in solid form under standard conditions. Solution stability is pH-dependent.Expected to be stable in solid form under standard conditions. Solution stability is pH-dependent.
Hygroscopicity Data not availableData not availableData not availableData not available
Bioavailability Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of D-Xylonic Acid salts are not extensively published. However, standard methodologies used in pharmaceutical salt screening and characterization can be adapted.

Synthesis and Purification of D-Xylonic Acid Salts

Protocol Overview: D-Xylonic Acid salts can be synthesized by reacting D-Xylonic Acid with the corresponding base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide). Purification can be achieved through techniques like precipitation and recrystallization.

Detailed Methodology:

  • Reaction: Dissolve D-Xylonic Acid in a suitable solvent (e.g., water). Stoichiometrically add the corresponding base (e.g., NaOH, KOH, or Ca(OH)₂) slowly while stirring. Monitor the pH to ensure complete neutralization.

  • Purification:

    • Precipitation (for less soluble salts like Calcium Xylonate): The salt may precipitate out of the solution upon formation or with a change in temperature or addition of an anti-solvent. The precipitate can be collected by filtration.[7]

    • Crystallization (for soluble salts): The salt solution can be concentrated by evaporation to induce crystallization. The crystals can then be collected by filtration.

  • Washing and Drying: Wash the collected salt with a small amount of cold solvent to remove impurities and then dry under vacuum.

Determination of Aqueous Solubility

Protocol Overview: The equilibrium solubility of each salt in water can be determined by adding an excess amount of the salt to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved salt.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of the D-Xylonic Acid salt to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid. Analyze the clear supernatant for the concentration of the xylonate ion using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).[8][9]

Hygroscopicity Assessment

Protocol Overview: The tendency of the salts to absorb moisture from the atmosphere can be evaluated using gravimetric sorption analysis.

Detailed Methodology:

  • Sample Preparation: Place a known weight of the dried D-Xylonic Acid salt in a sample pan of a dynamic vapor sorption (DVS) instrument or in a desiccator with a controlled relative humidity (RH).[][11][12]

  • Data Acquisition: Expose the sample to a range of RH levels at a constant temperature. The instrument will record the change in mass of the sample as it absorbs or desorbs water.

  • Analysis: Plot the change in mass against the RH to generate a sorption/desorption isotherm. This will reveal the hygroscopic nature of the salt.

Metabolic Pathway of D-Xylonic Acid Production

D-Xylonic Acid is produced from D-xylose through the Weimberg pathway, an oxidative pathway found in some microorganisms.[13][14] Understanding this pathway is crucial for biotechnological production of D-Xylonic Acid and its salts.

Weimberg_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,4-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Lactonase Two_Keto_Three_Deoxy_Xylonate 2-Keto-3-deoxy-D-xylonate D_Xylonic_Acid->Two_Keto_Three_Deoxy_Xylonate Xylonate dehydratase Alpha_Ketoglutarate_Semialdehyde α-Ketoglutarate semialdehyde Two_Keto_Three_Deoxy_Xylonate->Alpha_Ketoglutarate_Semialdehyde 2-keto-3-deoxy-D-xylonate dehydratase Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate_Semialdehyde->Alpha_Ketoglutarate α-ketoglutarate semialdehyde dehydrogenase TCA_Cycle TCA Cycle Alpha_Ketoglutarate->TCA_Cycle

Caption: The Weimberg pathway for the conversion of D-xylose to α-ketoglutarate.

Experimental Workflow: From Production to Analysis

The production of D-Xylonic Acid salts often involves microbial fermentation followed by purification and analysis. The following workflow illustrates the key steps.

Experimental_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Fermentation Microbial Fermentation of D-Xylose to produce D-Xylonic Acid Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation->Centrifugation Salt_Formation Salt Formation (Addition of Base) Centrifugation->Salt_Formation Purification Purification (Precipitation/Crystallization) Salt_Formation->Purification Characterization Physicochemical Characterization (Solubility, Stability, Hygroscopicity) Purification->Characterization Quantification Quantification (HPLC/IC) Characterization->Quantification

Caption: A general workflow for the production and analysis of D-Xylonic Acid salts.

Conclusion and Future Directions

The selection of an appropriate salt of D-Xylonic Acid is crucial for its successful application in research and pharmaceutical development. While sodium and potassium xylonates are expected to offer higher aqueous solubility, calcium xylonate's lower solubility might be advantageous in specific formulations. This guide provides a foundational understanding of the different salts of D-Xylonic Acid. However, there is a clear need for direct, quantitative comparative studies to be published to allow for more informed salt selection. Future research should focus on generating comprehensive data on the solubility, stability, hygroscopicity, and bioavailability of these salts to unlock their full potential.

References

In-Vitro Biological Activity of D-Xylonic Acid Calcium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activity of D-Xylonic Acid Calcium Salt. Due to a notable lack of direct experimental data on the antioxidant and anti-inflammatory properties of this compound in publicly available scientific literature, this document focuses on presenting the current state of knowledge, highlighting research gaps, and providing a framework for comparison with alternative compounds.[1] Data for well-established antioxidants and anti-inflammatory agents are included to offer a valuable benchmark for future in-vitro studies.

Comparison of In-Vitro Biological Activity

As of the latest literature review, no direct experimental data on the in-vitro antioxidant or anti-inflammatory activity of D-Xylonic Acid or its calcium salt has been found.[1] D-Xylonic Acid is primarily recognized as a bio-based platform chemical with applications in various industries.[1] To provide a comparative context for researchers, the following tables summarize the in-vitro biological activities of common reference compounds.

Antioxidant Activity
CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingNo data availableN/A
This compound Ferric Reducing Antioxidant Power (FRAP)No data availableN/A
Trolox DPPH Radical Scavenging14.9 ± 0.9 µM[2]
Myricetin-3-O-L-rhamnoside DPPH Radical Scavenging4629.76 ± 6.02 µmol Trolox equivalent/g[3]
Myricetin-3-O-L-rhamnoside FRAP2667.62 ± 7.5 mol Trolox equivalent/g[3]
Anti-inflammatory Activity
CompoundAssayIC50 / InhibitionReference
This compound COX-1 InhibitionNo data availableN/A
This compound COX-2 InhibitionNo data availableN/A
This compound Nitric Oxide (NO) Production Inhibition in RAW 264.7 cellsNo data availableN/A
Diclofenac (B195802) COX-1 Inhibition30.20% inhibition at 500 µg/mL[4]
Diclofenac COX-2 Inhibition55.40% inhibition at 500 µg/mL[4]
Oleanolic Acid Derivative (OADP) Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cellsIC50 = 0.95 ± 0.01 μg/mL (72h)[5]

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below to guide future research on the biological activities of this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a fresh solution of DPPH in methanol (e.g., 8.87 mM).[3]

    • In a 96-well microplate, add a defined volume of the test compound at various concentrations.

    • Add the DPPH working solution to each well.[3]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[3]

    • Measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.[3]

    • A blank containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.[3]

    • Warm the FRAP reagent to 37°C.[3]

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[3]

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).[3]

    • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.

    • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Protocol:

    • A commercial COX inhibitor screening assay kit is typically used.

    • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The production of prostaglandin (B15479496) H2 (PGH2), the product of the COX reaction, is measured. This is often done by a colorimetric or fluorometric method, for example, by measuring the peroxidase activity of COX.

    • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control without the inhibitor.

    • A known NSAID, such as diclofenac or ibuprofen, is used as a positive control.[4]

2. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.

    • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • A standard curve is prepared using sodium nitrite to quantify the amount of nitrite.

    • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Visualizations

The following diagrams illustrate a key signaling pathway in inflammation and a general experimental workflow for an in-vitro antioxidant assay.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB_IkB NF-kB/IkB Complex IKK->NF-kB_IkB Phosphorylates IkB NF-kB Active NF-kB NF-kB_IkB->NF-kB IkB Degradation Gene_Transcription Gene Transcription NF-kB->Gene_Transcription Translocates to Nucleus Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines) Gene_Transcription->Pro_inflammatory_Mediators

Caption: Simplified NF-κB signaling pathway in inflammation.

DPPH_Assay_Workflow Start Prepare_Solutions Prepare Test Compound and DPPH Radical Solutions Start->Prepare_Solutions Mix_Reactants Mix Test Compound and DPPH in Microplate Wells Prepare_Solutions->Mix_Reactants Incubate Incubate in the Dark at Room Temperature Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance with a Spectrophotometer Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percentage of Radical Scavenging Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End Determine_IC50->End

Caption: General workflow for the DPPH antioxidant assay.

References

A Comparative Guide to the Synthesis of D-Xylonic Acid: Chemical vs. Biological Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of D-Xylonic Acid, a versatile platform chemical, is of significant interest. This guide provides an objective comparison of the two primary production methods: chemical and biological synthesis. We will delve into the performance of each, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research and development needs.

D-Xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, holds considerable promise in the pharmaceutical, food, and chemical industries.[1] Its applications range from being a precursor for the synthesis of valuable chemicals like 1,2,4-butanetriol (B146131) to its use in the production of co-polyamides and polyesters.[2][3] The choice between chemical and biological synthesis routes depends on a variety of factors including desired yield, purity, scalability, and environmental impact.

At a Glance: Comparing Chemical and Biological Synthesis

ParameterChemical Synthesis (Catalytic Oxidation)Biological Synthesis (Microbial Fermentation/Enzymatic)
Catalyst/Biocatalyst Noble metals (e.g., Gold, Platinum) on supports (e.g., Carbon, ZrO₂)Whole-cell microorganisms (e.g., Gluconobacter oxydans, Pseudomonas putida, engineered E. coli) or isolated enzymes (e.g., D-xylose dehydrogenase)
Reaction Conditions Higher temperatures (e.g., 100-150°C) and pressures (e.g., 20-50 bar O₂), often in alkaline conditions.[4]Milder conditions, typically near ambient temperatures (e.g., 30°C) and physiological pH (e.g., 5-7).[5]
Yield & Selectivity High selectivity can be achieved (e.g., up to 98% conversion with Au electrodes).[6] Complete conversion of xylose is possible.[5]Yields can be high, with some engineered strains approaching theoretical maximums.[7] However, byproduct formation (e.g., xylitol) can occur.[8]
Productivity Generally higher reaction rates compared to biological processes.[4]Productivity varies widely depending on the microorganism and fermentation conditions (e.g., 0.06 to 1.09 g L⁻¹ h⁻¹).[7][9]
Downstream Processing Can be complex, requiring removal of catalyst and handling of harsh reaction media.Involves separation of the product from biomass and fermentation broth, which can be energy-intensive.[5]
Environmental Impact Use of heavy metals and harsh chemicals can pose environmental concerns.Generally considered more environmentally friendly ("green chemistry").
Feedstock Flexibility Typically requires purified D-xylose.Can often utilize less pure, lignocellulosic hydrolysates as feedstock.[2]

Quantitative Data Comparison

The following tables summarize key performance metrics for both chemical and biological synthesis methods based on published experimental data.

Table 1: Chemical Synthesis of D-Xylonic Acid via Catalytic Oxidation

CatalystSupportTemperature (°C)Pressure (bar O₂)D-Xylose Conversion (%)D-Xylonic Acid Yield (%)Reference
Au-AmbientN/A (Electrocatalytic)98High[6]
Pt-AmbientN/A (Electrocatalytic)26Lower[6]
AuNPsSibunit CarbonAmbientN/A (Electrocatalytic)-32[10]
PtZrO₂25N/A100~50[4]

Table 2: Biological Synthesis of D-Xylonic Acid via Microbial Fermentation

MicroorganismStrainSubstrate (g/L)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliEngineered4039.20.981.09[7]
Saccharomyces cerevisiaeEngineered49430.880.44[8]
Gluconobacter oxydansATCC 621H---up to 12 (g/g biomass/h)[11]
Pseudoduganella danionisWild Type106.50.65~0.05[1]
Komagataella phaffiiEngineered-55.11-0.19[12]

Experimental Protocols

Chemical Synthesis: Electrocatalytic Oxidation of D-Xylose

This protocol is a generalized representation based on common practices for the electrocatalytic oxidation of sugars.

  • Electrode Preparation: A gold (Au) or platinum (Pt) working electrode is polished and cleaned.

  • Reaction Setup: The electrochemical cell is assembled with the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). An alkaline solution (e.g., 0.1 M NaOH) containing a specific concentration of D-xylose (e.g., 10⁻² mol dm⁻³) is used as the electrolyte.[6]

  • Electrolysis: A constant potential is applied to the working electrode, corresponding to the main oxidation peak of D-xylose, which is determined by cyclic voltammetry.[6]

  • Monitoring and Analysis: The reaction progress is monitored by measuring the current over time. Samples are withdrawn periodically and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of D-xylonic acid and remaining D-xylose.[6]

  • Product Isolation: After the reaction, the resulting solution containing D-xylonic acid can be purified using techniques such as ion-exchange chromatography.

Biological Synthesis: Microbial Fermentation using Engineered E. coli

This protocol is based on the fermentation process using an engineered Escherichia coli strain.[7]

  • Inoculum Preparation: A seed culture of the engineered E. coli strain is prepared by growing it in a suitable medium (e.g., LB medium) overnight at 37°C with shaking.

  • Fermentation Medium: A minimal medium (e.g., M9) supplemented with D-xylose as the carbon source is prepared and sterilized.

  • Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor at a controlled temperature (e.g., 30°C) and pH. Aeration and agitation are maintained to ensure sufficient oxygen supply.

  • Monitoring and Analysis: Samples are withdrawn aseptically at regular intervals to monitor cell growth (OD₆₀₀), D-xylose consumption, and D-xylonic acid production using HPLC.[7]

  • Downstream Processing: After the fermentation is complete, the bacterial cells are removed from the broth by centrifugation or microfiltration. The cell-free broth containing D-xylonic acid is then subjected to purification steps, such as ion exchange chromatography, to recover the final product.[5]

Visualizing the Synthesis Pathways

To better understand the workflows and transformations involved in each synthesis method, the following diagrams are provided.

Chemical_Synthesis_Workflow cluster_input Input cluster_reaction Reaction cluster_output Output & Purification D-Xylose D-Xylose Reactor Electrochemical Cell or High-Pressure Reactor D-Xylose->Reactor Catalyst Noble Metal Catalyst (e.g., Au, Pt) Catalyst->Reactor Solvent Alkaline Solution Solvent->Reactor Crude_Product Crude D-Xylonic Acid Solution Reactor->Crude_Product Oxidation Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure D-Xylonic Acid Purification->Final_Product

Workflow for the chemical synthesis of D-Xylonic Acid.

Biological_Synthesis_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Microorganism Microorganism (e.g., Engineered E. coli) Seed_Culture Seed Culture Preparation Microorganism->Seed_Culture Bioreactor Bioreactor with D-Xylose Medium Seed_Culture->Bioreactor Inoculation Harvesting Cell Harvesting (Centrifugation) Bioreactor->Harvesting Fermentation Purification Product Purification (Chromatography) Harvesting->Purification Final_Product Pure D-Xylonic Acid Purification->Final_Product

Workflow for the biological synthesis of D-Xylonic Acid.

Metabolic_Pathway cluster_cell Microbial Cell D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone D-xylose dehydrogenase D-Xylonic_Acid D-Xylonic_Acid D-Xylonolactone->D-Xylonic_Acid Xylonolactonase (or spontaneous) Extracellular_D-Xylonic_Acid Extracellular D-Xylonic Acid D-Xylonic_Acid->Extracellular_D-Xylonic_Acid Secretion Extracellular_D-Xylose Extracellular D-Xylose Extracellular_D-Xylose->D-Xylose Transport

Key metabolic pathway for D-Xylonic Acid production.

Conclusion

Both chemical and biological synthesis routes offer viable methods for the production of D-Xylonic Acid, each with its own set of advantages and disadvantages. Chemical synthesis, characterized by high reaction rates and potentially high selectivity, operates under harsh conditions and may raise environmental concerns.[5] In contrast, biological synthesis provides a more sustainable and environmentally friendly approach, often with high yields under mild conditions, though productivity can be a limiting factor.

For applications requiring rapid production and where the use of harsh chemicals is permissible, chemical synthesis may be the preferred method. However, for large-scale, sustainable production, and applications where the use of "green" chemicals is advantageous, biological synthesis, despite its current limitations, represents a more promising long-term solution. Further research into catalyst development for chemical routes and strain engineering and process optimization for biological methods will continue to enhance the efficiency and economic viability of D-Xylonic Acid production.

References

A Comparative Analysis of the Biological Activities of L-Xylonic Acid and D-Xylonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known biological activities of L-Xylonic Acid and D-Xylonic Acid. While both are stereoisomers of xylonic acid, the depth of scientific research varies significantly, with D-Xylonic Acid being the subject of more extensive investigation due to its prominence in industrial biotechnology.[1] This document aims to objectively present the current state of knowledge on both isomers, highlight existing research gaps, and provide a framework for future comparative studies.

Xylonic acid, a sugar acid derived from xylose, exists in two common stereoisomers: L-xylonic acid and D-xylonic acid.[1] D-xylonic acid is a naturally occurring substance produced by various microorganisms through the oxidation of D-xylose and is recognized for its potential as a bio-based platform chemical.[1] In contrast, publicly available scientific literature contains sparse information on the biological activities of L-xylonic acid.[1]

Comparative Data on Physicochemical Properties

A summary of the key physicochemical properties of L-Xylonic Acid and D-Xylonic Acid is presented below. This data is essential for understanding their behavior in biological systems and for the design of relevant experiments.

PropertyL-Xylonic AcidD-Xylonic AcidReferences
Molecular Formula C₅H₁₀O₆C₅H₁₀O₆[2][3][4][5][6]
Molecular Weight 166.13 g/mol 166.13 g/mol [2][3][5]
CAS Number 4172-44-5526-91-0[2][7]
Appearance White solidWhite solid[2][7]
Melting Point 120–122 °C (isomer not specified)120–122 °C (isomer not specified)[2][7]
Solubility Soluble in waterSoluble in water[2]
Optical Rotation [α]/D -18±2° (c = 1 in H₂O) for L-Xylonic acid lithium salt18±2° in H₂O for D-Xylonic acid lithium salt[2]
Comparative Biological Activities and Applications

The biological activities and applications of D-Xylonic Acid are more thoroughly documented than those of L-Xylonic Acid. The following table summarizes the available information, highlighting the significant knowledge gaps for the L-isomer.

Biological AspectL-Xylonic AcidD-Xylonic AcidReferences
Metabolic Role Limited information. A catabolic pathway has been identified in Herbaspirillum huttiense. Historically identified as a catabolism product of L-ascorbic acid in animal tissues.Well-documented intermediate in the oxidative catabolism of D-xylose in many microorganisms. Can be further metabolized via the Weimberg or Dahms pathway.[8][9][10]
Antioxidant Activity No data available.No direct experimental data found, but often cited as a non-toxic compound.[1]
Anti-glycation Activity No data available.No direct experimental data found.[1]
Toxicity No data available, but generally considered non-toxic.Generally considered non-toxic, non-corrosive, and non-volatile.[2][11]
Applications Potential as a bio-based platform chemical.Used in the food, pharmaceutical, and construction industries as a chelator, dispersant, and clarifying agent. Precursor for 1,2,4-butanetriol (B146131) synthesis.[1][12][13]

Experimental Protocols

Detailed methodologies for key experiments related to the study of L- and D-Xylonic Acid are provided below.

D-Xylose Dehydrogenase Activity Assay

This protocol is used to determine the activity of D-xylose dehydrogenase, a key enzyme in the production of D-Xylonic Acid.

  • Objective: To measure the rate of NADH formation, which is proportional to the D-xylose dehydrogenase activity.

  • Principle: The enzyme catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[14]

  • Reagents:

    • 50 mM Sodium Phosphate buffer (NaH₂PO₄), pH 8.0

    • 0.5 mM NAD⁺ solution

    • 5 mM D-xylose solution

    • Enzyme sample (cell-free extract or purified enzyme)

  • Procedure:

    • In a 1 mL cuvette, combine 50 mM NaH₂PO₄ buffer, 0.5 µmol NAD⁺, and 5 µmol D-xylose.

    • Add the enzyme sample (0.2–0.5 µg protein) to initiate the reaction.

    • Immediately measure the change in absorbance at 340 nm at 25 °C using a spectrophotometer.

    • One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.[14]

D-Xylonate Dehydratase Activity Assay

This assay is crucial for studying the downstream metabolism of D-Xylonic Acid.

  • Objective: To determine the activity of D-xylonate dehydratase by measuring the formation of 2-keto-3-deoxy-D-xylonate (KDX).[15]

  • Principle: The enzyme dehydrates D-xylonate to KDX. The product, KDX, is unstable and is derivatized with semicarbazide (B1199961) for quantification.[15]

  • Reagents:

    • 33 mM Bicine buffer, pH 8.0

    • 10 mM D-xylonate solution

    • 7 mM MgCl₂

    • Enzyme solution

    • Semicarbazide solution (1.0% w/w semicarbazide hydrochloride and 1.5% w/w sodium acetate (B1210297) trihydrate in distilled water)

  • Procedure:

    • Prepare a 150 µL reaction mixture containing 33 mM Bicine buffer (pH 8.0), 10 mM D-xylonate, 7 mM MgCl₂, and the enzyme solution.

    • Incubate the mixture at 30°C.

    • After a specific time (e.g., 4 hours), stop the reaction by adding 1 mL of the semicarbazide solution.

    • Incubate at 30°C for 15 minutes to allow for the derivatization of KDX.[15]

    • The product can be quantified by spectrophotometry or high-resolution mass spectrometry.[15]

L-Xylonate Dehydratase Activity Assay

This protocol is adapted for the key enzyme in the recently discovered L-Xylonic Acid catabolic pathway.

  • Objective: To measure the activity of L-xylonate dehydratase.

  • Principle: The assay would be analogous to the D-xylonate dehydratase assay, monitoring the conversion of L-xylonate to 2-keto-3-deoxy-L-xylonate.

  • Reagents and Procedure: The protocol would be similar to the D-xylonate dehydratase assay, with L-xylonate used as the substrate. The specific optimal conditions (pH, temperature, cofactors) for the L-xylonate dehydratase from Herbaspirillum huttiense would need to be determined empirically.

Quantification of Xylonic Acid by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of xylonic acid in fermentation broths or other biological samples.

  • Objective: To separate and quantify L- or D-Xylonic Acid.

  • Instrumentation: An HPLC system equipped with a suitable column and a refractive index (RI) or UV detector.

  • Sample Preparation:

    • Centrifuge the sample to remove cells and particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A column suitable for organic acid analysis (e.g., Phenomenex Rezex ROA-Organic Acid H+).

    • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 N H₂SO₄).

    • Flow Rate: Typically 0.6 mL/min.

    • Column Temperature: Typically 50-60°C.

    • Detection: Refractive Index (RI) detector.

  • Quantification: The concentration of xylonic acid is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the corresponding xylonic acid isomer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known metabolic pathways for L- and D-Xylonic Acid and a general experimental workflow for their production and analysis.

Microbial_Catabolism_of_D_Xylonic_Acid cluster_weimberg Weimberg Pathway cluster_dahms Dahms Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Lactonase KDX 2-keto-3-deoxy- D-xylonate D_Xylonic_Acid->KDX D-xylonate dehydratase AKGS α-ketoglutarate semialdehyde KDX->AKGS Pyruvate Pyruvate KDX->Pyruvate Glycolaldehyde Glycolaldehyde AKG α-ketoglutarate AKGS->AKG

Caption: Microbial catabolism of D-Xylonic Acid via the Weimberg and Dahms pathways.

Microbial_Catabolism_of_L_Xylonic_Acid L_Xylose L-Xylose L_Xylonolactone L-Xylonolactone L_Xylose->L_Xylonolactone L-xylose dehydrogenase L_Xylonic_Acid L-Xylonic Acid L_Xylonolactone->L_Xylonic_Acid Lactonase KDLX 2-keto-3-deoxy- L-xylonate L_Xylonic_Acid->KDLX L-xylonate dehydratase AKGS α-ketoglutarate semialdehyde KDLX->AKGS AKG α-ketoglutarate AKGS->AKG

Caption: Recently discovered microbial catabolic pathway for L-Xylonic Acid.

Xylonic_Acid_Production_Workflow cluster_production Production cluster_analysis Analysis Strain_Selection Microbial Strain Selection (Native or Engineered) Fermentation Fermentation (Batch or Fed-batch) Strain_Selection->Fermentation Sampling Sampling Fermentation->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: General experimental workflow for microbial production and analysis of xylonic acid.

Conclusion

This comparative guide underscores the significant disparity in the scientific understanding of L-Xylonic Acid and D-Xylonic Acid. While D-Xylonic Acid is a well-characterized metabolite with numerous documented applications and established production methods, L-Xylonic Acid remains largely unexplored. The recent discovery of a catabolic pathway for L-Xylonic Acid opens new avenues for research into its biological significance and potential applications.

For researchers, scientists, and drug development professionals, this guide highlights a clear need for further investigation into the biological activities of L-Xylonic Acid. Such studies could unveil novel therapeutic or industrial applications for this understudied isomer. Future research should focus on direct comparative studies of the two isomers to elucidate differences in their metabolic fates, toxicological profiles, and potential pharmacological effects. The experimental protocols and pathway diagrams provided herein offer a foundational resource for initiating such investigations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with D-Xylonic Acid Calcium Salt. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of materials.

Proper handling of any chemical reagent is fundamental to laboratory safety and the integrity of experimental outcomes. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in a solid or dissolved state, the following personal protective equipment is mandatory. This selection is based on standard laboratory safety protocols for handling non-volatile, powdered chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from accidental splashes of solutions or contact with airborne dust particles.
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber.[1] Gloves must be inspected for integrity before each use.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat or long-sleeved protective clothing.Shields skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required in a well-ventilated area. If dust formation is significant or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) is recommended.Minimizes the inhalation of fine dust particles, which can cause respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely managing this compound from initial handling to final disposal. This workflow is designed to minimize exposure and prevent contamination.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh Solid in a Fume Hood or Ventilated Enclosure B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Dispose of Waste (Aqueous vs. Solid) G->H

Caption: Workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Assess Hazards: Before beginning work, review the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Ventilation: Ensure that the work area, preferably a chemical fume hood or a well-ventilated space, is operational.[1]

Handling the Solid Compound:

  • Avoid Dust Formation: When handling the powdered form, take care to minimize the creation of dust.[1]

  • Weighing: Weigh the required amount of this compound in a fume hood or a ventilated enclosure to prevent the inhalation of any airborne particles.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.

Preparing Solutions:

  • Solvent Addition: When preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Mixing: Stir the mixture gently until the solid is fully dissolved. If heating is required, do so in a controlled manner, away from flammable materials.

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any dust.

  • Containment: For liquid spills, prevent the substance from entering drains.[1]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable disposal container.

Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Aqueous Waste:

  • For small quantities of dilute aqueous solutions of this compound that do not contain other hazardous materials, consult your institution's guidelines for the disposal of non-hazardous aqueous waste. Some institutions may permit drain disposal for non-hazardous, biodegradable organic salts, provided the solution is neutralized (pH between 5.5 and 9.5) and flushed with copious amounts of water. Always verify with your institution's Environmental Health and Safety (EHS) department before proceeding.

Solid Waste:

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound should be placed in a sealed, labeled waste container.

  • Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not dispose of the solid chemical in the regular trash.

  • Waste Collection: All solid waste should be collected in a clearly labeled, sealed container. Follow your institution's procedures for chemical waste pickup and disposal.[2][3]

By adhering to these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.